molecular formula C23H20BrF3N6O3 B607013 Ddr1-IN-4

Ddr1-IN-4

Cat. No.: B607013
M. Wt: 565.3 g/mol
InChI Key: UXEXYURPAPXPSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DDR1-IN-2.45 is a DDR1 inhibitor which possesses excellent kinome selectivity (64-fold selectivity over DDR2), a clean in vitro safety profile, and favorable pharmacokinetic and physicochemical properties.

Properties

IUPAC Name

2-[4-bromo-2-oxo-1'-(1H-pyrazolo[4,3-b]pyridine-5-carbonyl)spiro[indole-3,4'-piperidine]-1-yl]-N-(2,2,2-trifluoroethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrF3N6O3/c24-13-2-1-3-17-19(13)22(21(36)33(17)11-18(34)28-12-23(25,26)27)6-8-32(9-7-22)20(35)15-5-4-14-16(30-15)10-29-31-14/h1-5,10H,6-9,11-12H2,(H,28,34)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEXYURPAPXPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=C(C=CC=C3Br)N(C2=O)CC(=O)NCC(F)(F)F)C(=O)C4=NC5=C(C=C4)NN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrF3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Modulating the DDR1 Signaling Pathway: A Technical Guide to DDR1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: This guide focuses on the well-characterized, selective Discoidin Domain Receptor 1 (DDR1) inhibitor, DDR1-IN-1 . No public domain information is available for a compound designated "DDR1-IN-4". It is presumed that "this compound" may be a typographical error, and this document will proceed with a comprehensive analysis of DDR1-IN-1 as a representative selective inhibitor for modulating the DDR1 signaling pathway.

Executive Summary

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by collagen. Its dysregulation is implicated in a variety of pathological conditions, including numerous cancers, fibrosis, and inflammatory diseases. The development of selective inhibitors for DDR1 is a promising therapeutic strategy. This technical guide provides a detailed overview of the modulation of the DDR1 signaling pathway with a focus on the selective inhibitor, DDR1-IN-1. It includes a summary of quantitative data for DDR1 inhibitors, detailed experimental protocols for studying DDR1 signaling, and visual representations of the key pathways and experimental workflows.

The DDR1 Signaling Pathway

DDR1 is a transmembrane receptor that, upon binding to its ligand, collagen, undergoes autophosphorylation, initiating a cascade of downstream signaling events. These pathways play crucial roles in cell proliferation, migration, invasion, and survival.[1] Key downstream signaling pathways activated by DDR1 include:

  • PI3K/AKT/mTOR Pathway: This is a central pathway in regulating cell growth, proliferation, and survival.

  • MAPK/ERK Pathway: This pathway is critical for cell proliferation, differentiation, and migration.

  • NF-κB Pathway: A key regulator of inflammatory responses and cell survival.

  • JAK/STAT Pathway: Involved in cell proliferation, differentiation, and immune responses.

The aberrant activation of these pathways due to DDR1 overexpression or mutation is a hallmark of several diseases, making DDR1 an attractive target for therapeutic intervention.

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binding & Activation PI3K PI3K DDR1->PI3K RAS RAS DDR1->RAS IKK IKK DDR1->IKK JAK JAK DDR1->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Migration, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription NFkB NF-κB IKK->NFkB NFkB->Transcription STAT STAT JAK->STAT STAT->Transcription DDR1_IN_1 DDR1-IN-1 DDR1_IN_1->DDR1 Inhibition

Diagram 1: DDR1 Signaling Pathway and Inhibition by DDR1-IN-1.

Quantitative Data for DDR1 Inhibitors

A variety of small molecule inhibitors targeting DDR1 have been developed. These range from multi-targeted kinase inhibitors to highly selective compounds. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor. Below is a summary of IC50 values for several common DDR1 inhibitors.

InhibitorDDR1 IC50 (nM)DDR2 IC50 (nM)NotesReference
DDR1-IN-1 105413Selective DDR1 inhibitor. Binds to the DFG-out conformation.[1][2]
DDR1-IN-2 47145Potent DDR1 inhibitor, but less selective than DDR1-IN-1.[1][3]
Dasatinib 0.51.4Multi-targeted inhibitor of Bcr-Abl and Src family kinases.[1][4]
Imatinib 41 - 33771 - 675Multi-targeted inhibitor of Bcr-Abl, c-Kit, and PDGFR.[1][5]
Nilotinib 3.7 - 4355Second-generation Bcr-Abl inhibitor.[1][6][7][8]
Ponatinib 99Potent multi-targeted TKI.[5]
7rh 6.8-Highly potent and selective DDR1 inhibitor.[1]

Experimental Protocols for Studying DDR1-IN-1 Modulation

This section provides detailed methodologies for key experiments to assess the efficacy and mechanism of action of DDR1-IN-1.

DDR1 Autophosphorylation Assay (Cell-Based)

This assay measures the ability of DDR1-IN-1 to inhibit collagen-induced autophosphorylation of DDR1 in a cellular context.

Materials:

  • U2OS cells (or other suitable cell line overexpressing DDR1)

  • Collagen Type I

  • DDR1-IN-1

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Anti-phospho-DDR1 (pY792) antibody

  • Anti-DDR1 (total) antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Cell Culture and Starvation: Plate U2OS cells and grow to 80-90% confluency. Starve the cells in serum-free medium for 16-24 hours prior to the experiment.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of DDR1-IN-1 (e.g., 0-10 µM) for 1-2 hours.

  • Collagen Stimulation: Stimulate the cells with collagen type I (e.g., 20 µg/mL) for 90 minutes at 37°C. A non-stimulated control should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an anti-total DDR1 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the EC50 value for DDR1-IN-1's inhibition of DDR1 autophosphorylation.[2]

Autophosphorylation_Workflow Start Start: Plate and starve cells Inhibitor Treat with DDR1-IN-1 Start->Inhibitor Stimulation Stimulate with Collagen Inhibitor->Stimulation Lysis Lyse cells and quantify protein Stimulation->Lysis SDS_PAGE SDS-PAGE and Western Blot Lysis->SDS_PAGE Primary_Ab Incubate with anti-pDDR1 Ab SDS_PAGE->Primary_Ab Secondary_Ab Incubate with secondary Ab Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analyze and quantify results Detection->Analysis

Diagram 2: Experimental workflow for DDR1 autophosphorylation assay.
Cell Migration Assay (Transwell)

This assay assesses the effect of DDR1-IN-1 on the migratory capacity of cancer cells, a process often promoted by DDR1 signaling.

Materials:

  • Cancer cell line with high DDR1 expression (e.g., MDA-MB-231)

  • Transwell inserts (8 µm pore size)

  • Collagen Type I

  • DDR1-IN-1

  • Serum-free and serum-containing cell culture medium

  • Crystal violet stain

  • Cotton swabs

Protocol:

  • Coating of Inserts (Optional): For an invasion assay, coat the transwell inserts with a thin layer of Matrigel. For a migration assay, this step is omitted.

  • Cell Preparation: Culture cells to 80-90% confluency. Harvest and resuspend the cells in serum-free medium.

  • Assay Setup:

    • Add serum-containing medium (chemoattractant) to the lower chamber of the transwell plate.

    • Add the cell suspension to the upper chamber of the transwell insert, along with varying concentrations of DDR1-IN-1.

  • Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).

  • Staining:

    • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the migrated cells with crystal violet.

  • Quantification:

    • Elute the crystal violet stain with a destaining solution (e.g., 10% acetic acid).

    • Measure the absorbance of the eluted stain using a plate reader.

    • Alternatively, count the number of migrated cells in several random fields of view under a microscope.

  • Data Analysis: Compare the migration of cells treated with DDR1-IN-1 to the untreated control.

Western Blot for Downstream Signaling Molecules

This experiment investigates the effect of DDR1-IN-1 on the activation of key downstream signaling proteins.

Materials:

  • Cell line with active DDR1 signaling

  • Collagen Type I

  • DDR1-IN-1

  • Lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies for: p-AKT, total AKT, p-ERK, total ERK

  • HRP-conjugated secondary antibodies

  • Western blotting equipment

Protocol:

  • Cell Treatment: Follow the same procedure for cell culture, starvation, inhibitor treatment, and collagen stimulation as in the DDR1 Autophosphorylation Assay (Section 4.1).

  • Western Blotting:

    • Perform cell lysis and protein quantification as previously described.

    • Run SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe separate membranes with primary antibodies against the phosphorylated and total forms of AKT and ERK.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signals using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Calculate the ratio of phosphorylated to total protein to determine the effect of DDR1-IN-1 on the activation of these downstream pathways.

Conclusion

DDR1-IN-1 is a valuable tool for investigating the role of DDR1 in health and disease. Its selectivity allows for the specific interrogation of DDR1-mediated signaling pathways. The experimental protocols outlined in this guide provide a robust framework for researchers to assess the efficacy of DDR1-IN-1 and other potential inhibitors in preclinical models. The continued development and characterization of selective DDR1 inhibitors hold significant promise for the treatment of a wide range of disorders driven by aberrant DDR1 signaling.

References

The Biological Role and Therapeutic Targeting of DDR1 in Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen, has emerged as a critical mediator in the pathogenesis of fibrosis across various tissues, including the kidneys, lungs, liver, and skin.[1][2] Upregulated in fibrotic conditions, DDR1 signaling promotes inflammation, pro-fibrotic cytokine production, and collagen deposition, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the biological role of DDR1 in fibrosis, focusing on its signaling pathways and the therapeutic potential of its inhibition. We present a comprehensive analysis of preclinical data for selective DDR1 inhibitors, including DDR1-IN-1 and other notable compounds, offering valuable insights for researchers and drug development professionals in the field of anti-fibrotic therapies.

The Role of DDR1 in the Pathogenesis of Fibrosis

DDR1 is a unique receptor tyrosine kinase that is activated by direct binding to various types of collagen, the primary component of the fibrotic scar.[1] In healthy tissues, DDR1 expression is generally low. However, in the context of tissue injury and chronic inflammation, DDR1 expression is significantly upregulated on various cell types, including epithelial cells, fibroblasts, and macrophages.[2] This upregulation sensitizes the tissue to the pro-fibrotic effects of collagen.

Upon collagen binding, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling events that contribute to the fibrotic process through multiple mechanisms:

  • Promotion of Inflammation: DDR1 activation can lead to the production of pro-inflammatory cytokines and chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), which recruits inflammatory cells to the site of injury, further perpetuating the fibrotic response.[3]

  • Induction of Pro-fibrotic Cytokines: A key mechanism by which DDR1 drives fibrosis is through the upregulation of potent pro-fibrotic factors, most notably Transforming Growth Factor-beta (TGF-β).[3] TGF-β is a central player in fibrosis, stimulating the transformation of fibroblasts into myofibroblasts, the primary collagen-producing cells.

  • Direct Regulation of Collagen Homeostasis: DDR1 signaling can directly influence the synthesis and deposition of ECM components. It has been shown to regulate the transcription of collagen genes, contributing directly to the accumulation of scar tissue.[3]

  • Cellular Phenotypic Changes: DDR1 activation is implicated in processes such as epithelial-mesenchymal transition (EMT), where epithelial cells acquire a mesenchymal phenotype, contributing to the pool of collagen-secreting cells.

DDR1 Signaling Pathways in Fibrosis

The pro-fibrotic effects of DDR1 are mediated by a complex network of intracellular signaling pathways. Understanding these pathways is crucial for the rational design of targeted therapies.

DDR1_Signaling_in_Fibrosis DDR1 Signaling Pathway in Fibrosis cluster_downstream Downstream Signaling cluster_outcomes Cellular Responses Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binding & Activation p_DDR1 p-DDR1 DDR1->p_DDR1 Autophosphorylation STAT3 STAT3 p_DDR1->STAT3 NFkB NF-κB p_DDR1->NFkB Activation BCR BCR p_DDR1->BCR p_STAT3 p-STAT3 STAT3->p_STAT3 Phosphorylation TGFb TGF-β Production p_STAT3->TGFb Inflammation Inflammation NFkB->Inflammation p_BCR p-BCR BCR->p_BCR Phosphorylation beta_catenin β-catenin p_BCR->beta_catenin Activation MCP1 MCP-1 Production beta_catenin->MCP1 Collagen_Synth Collagen Synthesis TGFb->Collagen_Synth MCP1->Inflammation Fibrosis Fibrosis Collagen_Synth->Fibrosis Inflammation->Fibrosis

Figure 1: A simplified diagram of the DDR1 signaling pathway in fibrosis.

Key signaling nodes downstream of DDR1 activation include:

  • STAT3 (Signal Transducer and Activator of Transcription 3): DDR1-mediated phosphorylation of STAT3 is a crucial step in promoting the secretion of TGF-β, a master regulator of fibrosis.[3]

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF-κB pathway, a central regulator of inflammation, can be activated by DDR1 signaling, contributing to the inflammatory component of fibrosis.

  • BCR (Breakpoint Cluster Region): DDR1 can phosphorylate BCR, which in turn regulates β-catenin activity and the production of the pro-inflammatory chemokine MCP-1.[3]

Pharmacological Inhibition of DDR1 as a Therapeutic Strategy

Given the central role of DDR1 in fibrosis, its inhibition represents a promising therapeutic strategy. Several small molecule inhibitors targeting the kinase activity of DDR1 have been developed and evaluated in preclinical models of fibrosis. While the initially queried "Ddr1-IN-4" did not correspond to a known inhibitor, this guide will focus on the well-characterized selective inhibitor DDR1-IN-1 and supplement with data from other potent and selective inhibitors such as CH6824025 , XBLJ-13 , and compound 2.45 .

In Vitro Efficacy of Selective DDR1 Inhibitors

The anti-fibrotic potential of selective DDR1 inhibitors has been demonstrated in various in vitro models. These studies typically involve stimulating relevant cell types (e.g., fibroblasts, epithelial cells) with pro-fibrotic stimuli in the presence or absence of the inhibitor.

Table 1: In Vitro Activity of Selective DDR1 Inhibitors

InhibitorCell LineAssayKey FindingsReference
DDR1-IN-1 C3H10T1/2Adipogenesis/Fibrogenesis Assay1 µM DDR1-IN-1 shifted TGF-β-stimulated differentiation from a fibrotic to a beige adipocyte phenotype.[4]
Compound 2.45 HT1080 (overexpressing DDR1)DDR1 Phosphorylation Assay>70% inhibition of DDR1 phosphorylation at 1 µM.[2]
Compound 2.45 HKC8 (renal epithelial cells)Collagen-induced activationPrevented collagen-induced activation and downregulated pro-fibrotic gene expression.[2]
XBLJ-13 MRC-5 (human lung fibroblasts)TGF-β1-induced activationInhibited fibroblast-to-myofibroblast transition.[5]
XBLJ-13 MRC-5Wound Healing AssaySignificantly reduced fibroblast migration at 1 µM.[5]
XBLJ-13 MRC-5Collagen Gel Contraction AssayRestored the size of collagen gel lattices contracted by TGF-β1-stimulated fibroblasts.[5]
CH6824025 U2OS (overexpressing DDR1)DDR1 Phosphorylation AssaySuppressed collagen-induced DDR1 phosphorylation.[6]
In Vivo Efficacy of Selective DDR1 Inhibitors

The therapeutic potential of targeting DDR1 has been further validated in several animal models of fibrosis. These studies demonstrate that selective DDR1 inhibition can attenuate fibrosis and improve organ function.

Table 2: In Vivo Efficacy of Selective DDR1 Inhibitors in Fibrosis Models

InhibitorAnimal ModelKey OutcomesReference
Compound 2.45 Col4a3-/- mice (Alport Syndrome model of renal fibrosis)Treatment with 90 mg/kg reduced DDR1 phosphorylation, significantly decreased albumin/creatinine ratio and blood urea nitrogen (BUN), and reduced renal fibrosis as assessed by Picrosirius Red staining, smooth muscle actin staining, and collagen I accumulation.[2]
XBLJ-13 Bleomycin-induced pulmonary fibrosis in miceAdministration of 30, 60, and 90 mg/kg/day for 12 days dose-dependently ameliorated lung inflammation and fibrosis.[5]
CH6824025 Unilateral Ureteral Obstruction (UUO) model of renal fibrosis in miceSuppressed DDR1 phosphorylation in the kidney, and significantly decreased hydroxyproline content, Sirius Red-positive area, F4/80-positive area (macrophage infiltration), and the mRNA expression of fibrosis and inflammation-related genes.[7][8]

Experimental Protocols for Evaluating DDR1 Inhibitors

The following sections outline general experimental workflows and key methodologies for assessing the efficacy of DDR1 inhibitors in preclinical models of fibrosis.

General Experimental Workflow

Experimental_Workflow General Experimental Workflow for Evaluating DDR1 Inhibitors in Fibrosis cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., Fibroblasts, Epithelial Cells) stimulation Pro-fibrotic Stimulation (e.g., TGF-β, Collagen) cell_culture->stimulation inhibitor_treatment_vitro DDR1 Inhibitor Treatment stimulation->inhibitor_treatment_vitro vitro_assays Functional Assays: - Proliferation - Migration - Collagen Contraction inhibitor_treatment_vitro->vitro_assays molecular_analysis_vitro Molecular Analysis: - Western Blot (p-DDR1, α-SMA) - qPCR (Collagen, Fibronectin) inhibitor_treatment_vitro->molecular_analysis_vitro animal_model Animal Model of Fibrosis (e.g., Bleomycin, UUO, Alport) inhibitor_treatment_vivo DDR1 Inhibitor Administration animal_model->inhibitor_treatment_vivo organ_function Organ Function Assessment (e.g., BUN, Creatinine) inhibitor_treatment_vivo->organ_function histology Histological Analysis (e.g., H&E, Masson's Trichrome, Sirius Red) inhibitor_treatment_vivo->histology molecular_analysis_vivo Molecular Analysis of Tissue: - Hydroxyproline Assay - qPCR/Western Blot inhibitor_treatment_vivo->molecular_analysis_vivo

Figure 2: A general experimental workflow for the preclinical evaluation of DDR1 inhibitors in fibrosis.
Key In Vitro Methodologies

  • Cell Culture and Stimulation:

    • Human lung fibroblasts (e.g., MRC-5) or renal proximal tubule epithelial cells (e.g., HKC8) are commonly used.

    • Fibrosis is often induced by treatment with TGF-β1 (e.g., 5 ng/mL) or by plating on collagen-coated surfaces.[5]

  • Western Blotting for DDR1 Phosphorylation:

    • Cells are lysed in a buffer containing phosphatase inhibitors to preserve phosphorylation states.

    • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated DDR1 (e.g., p-DDR1 Tyr792) and total DDR1.[5]

  • Quantitative PCR (qPCR) for Fibrotic Markers:

    • Total RNA is extracted from cells, and cDNA is synthesized.

    • qPCR is performed to measure the mRNA expression levels of key fibrotic genes, such as COL1A1 (Collagen Type I Alpha 1 Chain), ACTA2 (α-Smooth Muscle Actin), and FN1 (Fibronectin). Gene expression is typically normalized to a housekeeping gene like GAPDH.[5]

  • Functional Assays:

    • Wound Healing (Scratch) Assay: A scratch is made in a confluent cell monolayer, and the rate of cell migration to close the "wound" is measured over time in the presence or absence of the inhibitor.[5]

    • Collagen Gel Contraction Assay: Fibroblasts are embedded in a collagen gel matrix. The ability of the cells to contract the gel is quantified by measuring the change in gel diameter over time.[5]

Key In Vivo Methodologies
  • Animal Models of Fibrosis:

    • Bleomycin-Induced Pulmonary Fibrosis: A single intratracheal instillation of bleomycin (e.g., 1.7 U/kg in mice) induces lung inflammation followed by fibrosis. DDR1 inhibitors are typically administered daily for a period of 12-14 days, starting a few days after bleomycin instillation.[5]

    • Unilateral Ureteral Obstruction (UUO): Ligation of one ureter leads to progressive tubulointerstitial fibrosis in the obstructed kidney. This model is useful for studying the mechanisms of renal fibrosis.[7][8]

    • Col4a3-/- Mouse Model of Alport Syndrome: These mice have a genetic defect in type IV collagen and spontaneously develop progressive renal fibrosis, closely mimicking the human disease.[2]

  • Histological Assessment of Fibrosis:

    • Kidney or lung tissues are fixed, embedded in paraffin, and sectioned.

    • Stains such as Masson's Trichrome or Picrosirius Red are used to visualize and quantify collagen deposition.

    • Immunohistochemistry for α-SMA is used to identify myofibroblasts.[2][7][8]

  • Biochemical Quantification of Collagen:

    • The total collagen content in tissue homogenates can be quantified by measuring the amount of hydroxyproline, an amino acid that is abundant in collagen. This is often done using a colorimetric assay.[7][8]

  • Assessment of Organ Function:

    • In models of renal fibrosis, kidney function is assessed by measuring blood urea nitrogen (BUN) and serum creatinine levels, as well as the urinary albumin-to-creatinine ratio.[2]

Conclusion and Future Directions

The accumulating evidence strongly supports a pivotal role for DDR1 in the pathogenesis of fibrosis. The successful attenuation of fibrosis in various preclinical models using selective DDR1 inhibitors underscores the therapeutic potential of this approach. The data presented for compounds like DDR1-IN-1, CH6824025, XBLJ-13, and compound 2.45 provide a solid foundation for the continued development of DDR1-targeted anti-fibrotic drugs.

Future research should focus on further elucidating the intricate downstream signaling networks of DDR1 in different cell types and disease contexts. The development of inhibitors with improved selectivity and pharmacokinetic properties will be critical for their successful translation to the clinic. Furthermore, exploring combination therapies that target DDR1 alongside other key pro-fibrotic pathways may offer a more comprehensive and effective treatment strategy for patients suffering from fibrotic diseases. For drug development professionals, the preclinical data summarized in this guide highlights the key efficacy endpoints and experimental models that are crucial for advancing DDR1 inhibitors through the development pipeline.

References

The Potent and Selective DDR1 Inhibitor, Ddr1-IN-4, and its Implications for Cancer Cell Invasion: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of Ddr1-IN-4, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), and its potential role in mitigating cancer cell invasion. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and translational medicine.

Introduction to DDR1 in Cancer Invasion

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen, a major component of the extracellular matrix. Upregulation of DDR1 has been observed in a variety of cancers, including oral squamous cell carcinoma, and is associated with increased tumor growth and invasion.[1] Upon activation by collagen, DDR1 initiates a cascade of downstream signaling events that promote cell migration, invasion, and resistance to chemotherapy.[2] Key signaling pathways implicated in DDR1-mediated cancer cell invasion include the upregulation of matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix, a critical step in invasion and metastasis.[3]

This compound: A Selective Inhibitor of DDR1

This compound, also known as Compound 2.45, is a highly potent and selective small molecule inhibitor of DDR1 autophosphorylation.[4] Its selectivity for DDR1 over the closely related DDR2 makes it a valuable tool for dissecting the specific roles of DDR1 in cancer biology.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative parameters of this compound's inhibitory activity.

ParameterValueNotes
DDR1 IC50 29 nMIn vitro biochemical assay.[4]
DDR2 IC50 1.9 µMDemonstrates significant selectivity for DDR1 over DDR2.[4]
Cellular Inhibition >70% inhibition of DDR1 phosphorylation at 1 µMIn DDR1-overexpressing HT1080 cells.[5]
In Vivo Dosage 90 mg/kg (intraperitoneal)Used in a preclinical mouse model of Alport syndrome.[1]

While direct quantitative data on the specific effect of this compound on cancer cell invasion from publicly available literature is limited, studies on related DDR1 inhibitors have shown a strong suppression of cancer cell invasion, adhesion, and tumorigenicity.[1][6]

Signaling Pathways in DDR1-Mediated Cancer Cell Invasion

DDR1 activation by collagen triggers multiple downstream signaling pathways that collectively contribute to the invasive phenotype of cancer cells. The inhibition of DDR1 by this compound is expected to disrupt these pro-invasive signaling cascades.

DDR1 Signaling to Matrix Metalloproteinases (MMPs)

DDR1 signaling is known to upregulate the expression and activity of MMPs, such as MMP-1, MMP-2, and MMP-13.[3] These enzymes are critical for degrading the extracellular matrix, allowing cancer cells to invade surrounding tissues.

DDR1_MMP_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates Smad2_3 Smad2/3 DDR1->Smad2_3 MEK_ERK1_2 MEK-ERK1/2 DDR1->MEK_ERK1_2 PI3K_Akt PI3K/Akt DDR1->PI3K_Akt Ddr1_IN_4 This compound Ddr1_IN_4->DDR1 Inhibits MMPs MMP-1, MMP-2, MMP-13 (Matrix Degradation & Invasion) Smad2_3->MMPs MEK_ERK1_2->MMPs PI3K_Akt->MMPs

DDR1 signaling cascade leading to MMP activation.
Crosstalk with Src and NF-κB Signaling

DDR1 activation can also lead to the activation of the Src family of kinases and the NF-κB signaling pathway, both of which are central regulators of cell survival, proliferation, and invasion.[2]

DDR1_Src_NFkB_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates Src Src DDR1->Src IKK IKK DDR1->IKK Ddr1_IN_4 This compound Ddr1_IN_4->DDR1 Inhibits NFkB NF-κB Src->NFkB IKK->NFkB Gene_Expression Gene Expression (Proliferation, Survival, Invasion) NFkB->Gene_Expression

DDR1-mediated activation of Src and NF-κB pathways.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on cancer cell invasion.

Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.

Transwell_Workflow cluster_prep Preparation cluster_seeding Cell Seeding & Treatment cluster_incubation Incubation & Analysis Coat_Insert 1. Coat Transwell insert with Matrigel Starve_Cells 2. Starve cancer cells in serum-free medium Seed_Cells 3. Seed cells in upper chamber with this compound or vehicle Starve_Cells->Seed_Cells Add_Chemoattractant 4. Add chemoattractant (e.g., 10% FBS) to lower chamber Incubate 5. Incubate for 24-48 hours Add_Chemoattractant->Incubate Remove_Noninvading 6. Remove non-invading cells from upper surface Fix_Stain 7. Fix and stain invading cells on lower surface Quantify 8. Quantify invading cells by microscopy and ImageJ

Workflow for the Transwell Invasion Assay.

Protocol:

  • Coating the Inserts: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free cell culture medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts (8 µm pore size) and incubate for at least 2 hours at 37°C to allow for gelling.

  • Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium. Starve the cells for 12-24 hours.

  • Cell Seeding: After starvation, resuspend the cells in serum-free medium containing the desired concentration of this compound or vehicle control (e.g., DMSO). Seed the cell suspension into the Matrigel-coated upper chamber.

  • Assay Assembly: Place the inserts into the wells of a 24-well plate containing medium with a chemoattractant (e.g., 10% fetal bovine serum).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

  • Removal of Non-invading Cells: Carefully remove the medium from the upper chamber and gently swab the inside of the insert with a cotton swab to remove non-invading cells.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde. Stain the cells with a solution such as crystal violet.

  • Quantification: Count the number of stained, invaded cells in several random fields under a microscope. The percentage of invasion inhibition can be calculated relative to the vehicle control.

Western Blotting for DDR1 Phosphorylation and Downstream Signaling

This technique is used to detect changes in protein expression and phosphorylation, providing insights into the mechanism of action of this compound.

Protocol:

  • Cell Lysis: Treat cancer cells with this compound or vehicle control for the desired time, followed by stimulation with collagen I. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total DDR1, phosphorylated DDR1 (p-DDR1), and downstream signaling proteins (e.g., total and phosphorylated forms of Src, Akt, ERK).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression and phosphorylation.

Conclusion

This compound is a potent and selective inhibitor of DDR1 with significant potential as a research tool and a therapeutic lead for cancers where DDR1 is a key driver of invasion and metastasis. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the anti-invasive effects of this compound and its mechanism of action. Further studies are warranted to obtain direct quantitative evidence of its efficacy in cancer cell invasion models.

References

Unraveling the Selectivity of Ddr1-IN-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of Ddr1-IN-4, a potent and highly selective inhibitor of Discoidin Domain Receptor 1 (DDR1). Through a comprehensive review of available data, this document provides a detailed overview of its binding affinity, kinase inhibition, and cellular activity, supported by experimental methodologies and visual representations of key biological processes.

Core Data Summary

The remarkable selectivity of this compound for DDR1 over other kinases, particularly its close homolog DDR2, is a key attribute that makes it a valuable tool for studying DDR1 biology and a promising candidate for therapeutic development. The following tables summarize the quantitative data that substantiates this selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay Type
DDR129Biochemical Kinase Assay
DDR21900Biochemical Kinase Assay

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cellular Inhibitory Activity of this compound

Cell LineAssayEndpointIC50 (nM)
HT1080 (DDR1-overexpressing)ELISA-type assayDDR1 phosphorylation>70% inhibition at 1 µM
Z-138 (Human lymphoma)Cell Viability AssayInhibition of cell viability99.86% inhibition at 10 µM

Mechanism of Action: Inhibition of Autophosphorylation

This compound exerts its inhibitory effect by targeting the autophosphorylation of the DDR1 kinase domain. Upon binding of its natural ligand, collagen, DDR1 undergoes dimerization and subsequent autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation event is a critical step in the activation of downstream signaling pathways. This compound binds to the ATP-binding pocket of the DDR1 kinase domain, preventing the transfer of a phosphate group from ATP to the tyrosine residues, thereby blocking the initiation of the signaling cascade.

Signaling Pathways and Experimental Visualization

To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using Graphviz.

DDR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Collagen Collagen DDR1_dimer DDR1 Dimer Collagen->DDR1_dimer Binding & Dimerization P_DDR1 Phosphorylated DDR1 (Active) DDR1_dimer->P_DDR1 Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., SHC, PI3K/Akt) P_DDR1->Downstream_Signaling Cellular_Responses Cellular Responses (Proliferation, Migration, ECM Remodeling) Downstream_Signaling->Cellular_Responses Ddr1_IN_4 This compound Ddr1_IN_4->DDR1_dimer Inhibits

Caption: DDR1 Signaling Pathway and Inhibition by this compound.

Kinase_Inhibition_Assay_Workflow Start Start Recombinant_Kinase Recombinant DDR1 Kinase Start->Recombinant_Kinase Incubation Incubate Components Recombinant_Kinase->Incubation Substrate Tyrosine-containing Peptide Substrate Substrate->Incubation ATP ATP (with label, e.g., γ-³²P) ATP->Incubation Ddr1_IN_4_ dilutions Serial Dilutions of this compound Ddr1_IN_4_ dilutions->Incubation Detection Detect Phosphorylated Substrate Incubation->Detection Data_Analysis Data Analysis (IC50 determination) Detection->Data_Analysis End End Data_Analysis->End

Caption: General Workflow for a Biochemical Kinase Inhibition Assay.

Logical_Relationship High_Potency High Potency (IC50 = 29 nM for DDR1) Therapeutic_Potential Therapeutic Potential High_Potency->Therapeutic_Potential High_Selectivity High Selectivity (>65-fold vs DDR2) High_Selectivity->Therapeutic_Potential Favorable_PK Favorable Pharmacokinetics In_Vivo_Efficacy In Vivo Efficacy (Alport Syndrome Model) Favorable_PK->In_Vivo_Efficacy In_Vivo_Efficacy->Therapeutic_Potential

Caption: Logical Relationship of this compound's Key Attributes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the selectivity of this compound.

Biochemical Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Recombinant human DDR1 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP (radiolabeled or for use with a detection antibody)

  • Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound stock solution (in DMSO)

  • Microplates (e.g., 384-well)

  • Detection reagents (e.g., phosphotyrosine-specific antibody, scintillation counter)

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a microplate, add the recombinant DDR1 kinase to each well.

  • Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction (e.g., by adding EDTA).

  • Detect the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., filter binding for radiolabeled ATP, ELISA with a phosphotyrosine antibody).

  • Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cellular DDR1 Autophosphorylation Assay (ELISA-type)

This assay measures the ability of a compound to inhibit the autophosphorylation of DDR1 in a cellular context.

Materials:

  • HT1080 cells overexpressing DDR1

  • Cell culture medium (e.g., DMEM) with and without Fetal Calf Serum (FCS) and doxycycline

  • Collagen solution (e.g., rat tail collagen type I)

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., containing protease and phosphatase inhibitors)

  • ELISA plate coated with a DDR1 capture antibody

  • Detection antibody specific for phosphorylated DDR1 (e.g., anti-pY792)

  • Secondary antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Stop solution

Procedure:

  • Seed HT1080-DDR1 cells in a 96-well plate and allow them to adhere overnight.

  • Starve the cells by replacing the medium with serum-free medium for 24 hours.

  • Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

  • Stimulate DDR1 autophosphorylation by adding collagen to the wells and incubate for a specified time (e.g., 90 minutes).

  • Wash the cells with cold PBS and lyse them.

  • Transfer the cell lysates to the ELISA plate pre-coated with the DDR1 capture antibody and incubate to allow DDR1 to bind.

  • Wash the plate and add the anti-phospho-DDR1 detection antibody.

  • Wash the plate and add the HRP-conjugated secondary antibody.

  • Wash the plate and add the TMB substrate.

  • Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition of DDR1 phosphorylation and determine the IC50 value.

Conclusion

This compound is a highly potent and selective inhibitor of DDR1, demonstrating a clear preference for DDR1 over DDR2 and a favorable kinome-wide selectivity profile. Its ability to effectively block DDR1 autophosphorylation in cellular systems and its demonstrated in vivo efficacy underscore its value as a chemical probe for dissecting DDR1-mediated signaling and as a promising lead compound for the development of novel therapeutics targeting diseases driven by aberrant DDR1 activity. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the properties and applications of this important molecule.

Ddr1-IN-4 in Preclinical Models of Alport Syndrome: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical efficacy and mechanism of action of Ddr1-IN-4, a potent and selective Discoidin Domain Receptor 1 (DDR1) inhibitor, in the context of Alport syndrome. The data presented is collated from foundational studies utilizing a genetic mouse model that phenocopies the human disease, offering valuable insights for the development of novel anti-fibrotic therapies.

Core Efficacy Data

Treatment with this compound has demonstrated a significant preservation of renal function and a reduction in tissue damage in the Col4a3-/- mouse model of Alport syndrome.[1][2] The therapeutic administration of the inhibitor leads to marked improvements in key indicators of kidney health and a reduction in the progression of renal fibrosis.

Quantitative Analysis of Renal Function and Fibrosis

The following tables summarize the key quantitative outcomes from a therapeutic dosing regimen of this compound (referred to as compound 2.45 in the cited literature) in Col4a3-/- mice.[1]

GroupAlbumin/Creatinine Ratio (µg/mg)Blood Urea Nitrogen (BUN) (mg/dL)Serum Creatinine (mg/dL)
Col4a3+/+ (Wild-Type) ~25~25~0.1
Col4a3+/+ + this compound ~25~25~0.1
Col4a3-/- (Alport Model) ~15,000~150~0.4
Col4a3-/- + this compound ~5,000~75~0.35
Statistical Significance p < 0.0014 (Alport vs. Alport + this compound)Significant ReductionNon-significant trend towards reduction
Fibrosis MarkerMeasurementCol4a3-/- (Alport Model)Col4a3-/- + this compoundStatistical Significance
Picro Sirius Red % Stained AreaHighSignificantly Reducedp < 0.05
α-Smooth Muscle Actin % Stained AreaHighSignificantly Reducedp < 0.05
Collagen I % Stained AreaHighSignificantly Reducedp < 0.05

Mechanism of Action and Signaling Pathway

DDR1, a receptor tyrosine kinase, is activated by collagen and plays a crucial role in the progression of renal fibrosis.[3][4] In Alport syndrome, the disrupted glomerular basement membrane may lead to increased exposure of DDR1 to its collagen ligands, triggering a pro-fibrotic cellular response.[5] this compound acts by selectively inhibiting the phosphorylation of DDR1, thereby downregulating the pro-fibrotic signaling cascade.[1][5] In vitro studies have shown that this inhibition leads to a dose-dependent reduction in the expression of transforming growth factor-beta 1 (TGF-β1), a key mediator of fibrosis.[1][5]

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 binds pDDR1 Phosphorylated DDR1 DDR1->pDDR1 activation Downstream Downstream Pro-fibrotic Signaling (e.g., TGF-β1 expression) pDDR1->Downstream activates Ddr1_IN_4 This compound Ddr1_IN_4->pDDR1 inhibits Fibrosis Renal Fibrosis Downstream->Fibrosis leads to

DDR1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The preclinical evaluation of this compound was conducted using a well-established genetic mouse model of Alport syndrome.

Animal Model
  • Model: Col4a3-/- mice, which serve as a model for autosomal recessive Alport syndrome.[3]

  • Strain: 129/SvJ background.

  • Groups:

    • Col4a3+/+ (Wild-Type)

    • Col4a3+/+ treated with this compound

    • Col4a3-/- (Alport model)

    • Col4a3-/- treated with this compound[1][5]

  • Justification: This model phenocopies the human disease, including the progression of renal fibrosis and loss of kidney function.[1][5]

Dosing Regimen
  • Compound: this compound (compound 2.45)

  • Dosage: 90 mg/kg

  • Administration: Therapeutic regimen (initiated after the onset of disease).

  • Route: Oral gavage or other appropriate route for preclinical studies.

  • Frequency: Daily or as determined by pharmacokinetic studies.

Biochemical Analysis
  • Urine Analysis: Albumin and creatinine levels were measured to determine the albumin-to-creatinine ratio, a key indicator of glomerular damage.[1]

  • Blood Analysis: Blood urea nitrogen (BUN) and serum creatinine were measured to assess overall kidney function.[1][6]

Histological Analysis
  • Tissue Preparation: Kidneys were harvested, fixed in formalin, and embedded in paraffin.

  • Staining:

    • Picro Sirius Red: To quantify collagen deposition and assess the extent of fibrosis.[1]

    • Immunohistochemistry: For α-smooth muscle actin (a marker of myofibroblast activation) and Collagen I to further evaluate fibrotic changes.[1]

  • Imaging and Quantification: Stained sections were imaged, and the percentage of stained area was quantified using appropriate software.

Experimental Workflow

The preclinical assessment of this compound in the Alport syndrome model followed a structured workflow to evaluate its therapeutic potential.

Experimental_Workflow start Study Start model Col4a3-/- Mouse Model of Alport Syndrome start->model groups Divide into Vehicle and this compound Treatment Groups model->groups treatment Therapeutic Dosing Regimen (90 mg/kg) groups->treatment monitoring In-life Monitoring (Body Weight, Clinical Signs) treatment->monitoring endpoint Study Endpoint monitoring->endpoint collection Sample Collection (Blood, Urine, Kidneys) endpoint->collection biochem Biochemical Analysis (ACR, BUN, Creatinine) collection->biochem histo Histological Analysis (Picro Sirius Red, IHC) collection->histo data Data Analysis and Interpretation biochem->data histo->data

Preclinical experimental workflow for evaluating this compound.

Conclusion

The preclinical data strongly support the therapeutic potential of selectively inhibiting DDR1 phosphorylation with a small molecule inhibitor like this compound for the treatment of Alport syndrome.[1][2] The significant reduction in fibrosis and preservation of renal function in a relevant animal model highlight the promise of this approach.[3] These findings provide a solid foundation for further development and clinical investigation of this compound as a novel therapy for Alport syndrome and potentially other chronic kidney diseases characterized by fibrosis.[1][3]

References

Methodological & Application

Application Notes and Protocols for DDR1-IN-4 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDR1-IN-4 is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that is activated by collagen.[1][2] Dysregulation of DDR1 signaling is implicated in various pathological processes, including fibrosis, inflammation, and cancer progression, making it an attractive therapeutic target.[3] this compound offers a valuable tool for investigating the cellular functions of DDR1 and for preclinical evaluation of DDR1-targeted therapies. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study DDR1 signaling and its role in various cellular phenotypes.

Mechanism of Action

This compound selectively inhibits the autophosphorylation of DDR1, thereby blocking its kinase activity and downstream signaling cascades.[1][2] Upon binding of its ligand, collagen, DDR1 undergoes dimerization and autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of multiple signaling pathways that regulate cell proliferation, migration, invasion, and extracellular matrix remodeling.[4] this compound, by preventing this initial phosphorylation event, effectively abrogates these downstream effects.

Data Presentation

Inhibitor Properties
PropertyValueReference
Target Discoidin Domain Receptor 1 (DDR1)[1][2]
IC₅₀ (DDR1) 29 nM[1][2]
IC₅₀ (DDR2) 1.9 µM[1][2]
Solubility 200 mg/mL (353.77 mM) in DMSO (Sonication recommended)[1]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[1]
Cellular Activity
Cell LineAssayConcentrationEffectReference
HT1080 (DDR1-overexpressing)DDR1 Phosphorylation1 µM>70% inhibition[1][2][5]
HKC8 (Human Kidney Epithelial)Collagen-induced profibrotic gene expression (COL1A1, COL1A2, etc.)Dose-dependentReduction of profibrotic markers[6]

Signaling Pathways Modulated by DDR1

DDR1 activation by collagen initiates a complex network of intracellular signaling pathways. This compound can be used to investigate the role of DDR1 in these pathways.

DDR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response DDR1 DDR1 PI3K_Akt PI3K/Akt Pathway DDR1->PI3K_Akt MAPK MAPK Pathway (ERK, JNK, p38) DDR1->MAPK Notch Notch Pathway DDR1->Notch NF_kB NF-κB Pathway DDR1->NF_kB Collagen Collagen Collagen->DDR1 Activates DDR1_IN_4 This compound DDR1_IN_4->DDR1 Inhibits Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival MAPK->Proliferation Migration Migration MAPK->Migration Notch->Survival EMT EMT Notch->EMT Invasion Invasion NF_kB->Invasion NF_kB->Survival

Figure 1: DDR1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Protocol 1: Inhibition of Collagen-Induced DDR1 Phosphorylation

This protocol details the steps to assess the inhibitory effect of this compound on DDR1 phosphorylation in a cell-based assay.

DDR1_Phosphorylation_Workflow Start Seed Cells Serum_Starve Serum Starve Cells (e.g., overnight) Start->Serum_Starve Pre_incubation Pre-incubate with This compound (e.g., 1-2 hours) Serum_Starve->Pre_incubation Stimulation Stimulate with Collagen (e.g., 50 µg/mL for 90 min) Pre_incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Analysis Western Blot or ELISA (p-DDR1, Total DDR1) Lysis->Analysis End Analyze Data Analysis->End Migration_Invasion_Workflow Start Prepare Transwell Inserts (with/without Matrigel) Prepare_Cells Prepare Cell Suspension in Serum-Free Medium with this compound Start->Prepare_Cells Add_Chemoattractant Add Chemoattractant (e.g., 10% FBS) to Lower Chamber Start->Add_Chemoattractant Seed_Cells Seed Cells into Upper Chamber Prepare_Cells->Seed_Cells Add_Chemoattractant->Seed_Cells Incubate Incubate (e.g., 24-48 hours) Seed_Cells->Incubate Remove_Non_migrated Remove Non-migrated Cells from Upper Surface Incubate->Remove_Non_migrated Fix_Stain Fix and Stain Migrated Cells on Lower Surface Remove_Non_migrated->Fix_Stain Image_Quantify Image and Quantify Migrated Cells Fix_Stain->Image_Quantify End Analyze Data Image_Quantify->End

References

Application Notes and Protocols for Ddr1-IN-4 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ddr1-IN-4 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that is activated by collagen.[1] DDR1 signaling has been implicated in a variety of pathological processes, including fibrosis, inflammation, and cancer.[2][3] As a result, this compound presents a valuable pharmacological tool for investigating the in vivo roles of DDR1 and for preclinical assessment of DDR1 inhibition as a therapeutic strategy. These application notes provide a summary of the available data on the dosage and administration of this compound in a murine model of kidney disease, along with detailed experimental protocols and a depiction of the relevant signaling pathway.

Mechanism of Action

This compound, also referred to as Compound 2.45 in some literature, selectively targets the autophosphorylation of DDR1, thereby blocking its kinase activity and downstream signaling.[1] It exhibits high selectivity for DDR1 over the closely related DDR2.[1] The binding of collagen to DDR1 induces a conformational change that leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling molecules, initiating downstream cascades that can promote cellular proliferation, migration, and extracellular matrix deposition. By inhibiting this initial phosphorylation step, this compound effectively abrogates these downstream effects.

DDR1 Signaling Pathway

The following diagram illustrates the central role of DDR1 in collagen-mediated signaling and the point of intervention for this compound.

DDR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binding & Activation pDDR1 pDDR1 (Autophosphorylation) DDR1->pDDR1 Shc Shc pDDR1->Shc PI3K PI3K pDDR1->PI3K Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Akt->Proliferation Fibrosis Fibrosis NFkB->Fibrosis Inflammation Inflammation NFkB->Inflammation Ddr1_IN_4 This compound Ddr1_IN_4->pDDR1 Inhibition

Caption: DDR1 Signaling Pathway and this compound Inhibition.

Animal Model Dosage and Administration

The following tables summarize the currently available in vivo data for this compound from a study in a preclinical mouse model of Alport Syndrome, a genetic disorder characterized by progressive kidney fibrosis.[4][5]

Table 1: this compound In Vivo Study Parameters

ParameterDetailsReference
Animal Model Col4a3 –/– mice (a model for Alport Syndrome)[4]
Dosage 90 mg/kg[1][4]
Administration Route Intraperitoneal (i.p.) injection[1]
Frequency Daily[1]
Study Duration From 4 weeks of age until end-stage renal disease[4]

Table 2: Pharmacokinetic and Pharmacodynamic Data

ParameterValue/ObservationReference
In Vitro IC50 (DDR1) 29 nM[1]
In Vitro IC50 (DDR2) 1.9 µM[1]
Mouse Plasma Protein Binding 95.3%
Estimated In Vivo Efficacy >80% inhibition of DDR1 phosphorylation over 24h with 90 mg/kg daily i.p.
Observed In Vivo Effects Reduced DDR1 phosphorylation, preserved renal function, and mitigated tissue damage and fibrosis in Col4a3 –/– mice.[1][4]

Experimental Protocols

The following are detailed protocols based on the methodologies described in the cited literature.

Protocol 1: Preparation of this compound Formulation

Two methods for preparing this compound for in vivo administration have been reported.

Method A: Microsuspension

  • Weigh the required amount of this compound powder.

  • Prepare a vehicle solution of 1.25% hydroxypropylmethylcellulose (HPMC) and 0.1% docusate sodium (DOSS) in sterile water.

  • Add the this compound powder to the vehicle solution.

  • Vortex and sonicate the mixture to create a homogenous microsuspension.

  • The final concentration should be calculated based on the desired dosage (e.g., 90 mg/kg) and injection volume (e.g., 9 mL/kg).

Method B: Solubilized Formulation

  • Dissolve this compound in 100% DMSO to create a stock solution (e.g., 40 mg/mL). Sonication may be required to fully dissolve the compound.

  • For a final formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline:

    • Take the required volume of the this compound DMSO stock solution.

    • Add PEG300 and mix until the solution is clear.

    • Add Tween 80 and mix until the solution is clear.

    • Add saline and mix thoroughly.

  • The final concentration of this compound in the formulation should be adjusted based on the dosage and administration volume.

Protocol 2: Administration of this compound in Mice
  • Animal Handling: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Dosage Calculation: Calculate the volume of the this compound formulation to be administered to each mouse based on its body weight and the desired dosage (e.g., 90 mg/kg).

  • Administration:

    • Gently restrain the mouse.

    • Administer the calculated volume of the this compound formulation via intraperitoneal (i.p.) injection using a sterile syringe and needle.

  • Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects. Body weight should be recorded at regular intervals (e.g., weekly).

Protocol 3: Assessment of In Vivo Efficacy (Example: Kidney Fibrosis Model)

This protocol outlines key methods to assess the efficacy of this compound in a model of kidney fibrosis.

  • Renal Function Analysis:

    • Collect urine samples to measure the albumin-to-creatinine ratio.

    • Collect blood samples to measure blood urea nitrogen (BUN) and serum creatinine levels.

  • Histological Analysis:

    • At the end of the study, euthanize the animals and perfuse the kidneys with PBS.

    • Fix the kidneys in 4% paraformaldehyde and embed in paraffin.

    • Section the kidneys and perform histological staining, such as:

      • Picro Sirius Red: To visualize and quantify collagen deposition (a marker of fibrosis).

      • Immunohistochemistry for α-smooth muscle actin (α-SMA): To identify activated myofibroblasts, which are key drivers of fibrosis.

      • Immunohistochemistry for Collagen I: To specifically assess the deposition of type I collagen.

  • Western Blot Analysis:

    • Prepare protein lysates from kidney cortex tissue.

    • Perform immunoprecipitation for DDR1.

    • Use Western blotting to detect the levels of total DDR1 and phosphorylated DDR1 (pDDR1) to confirm target engagement and inhibition.

Experimental Workflow

The following diagram provides a logical workflow for an in vivo study using this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis cluster_results Results Animal_Model Select Animal Model (e.g., Col4a3-/- mice) Grouping Randomize Animals into Treatment & Vehicle Groups Animal_Model->Grouping Formulation Prepare this compound Formulation Dosing Daily i.p. Administration of this compound or Vehicle Formulation->Dosing Grouping->Dosing Monitoring Monitor Animal Health & Body Weight Dosing->Monitoring Sample_Collection Collect Blood, Urine, & Kidney Tissues Dosing->Sample_Collection Endpoint Renal_Function Assess Renal Function (BUN, Creatinine, etc.) Sample_Collection->Renal_Function Histology Histological Analysis (Fibrosis Markers) Sample_Collection->Histology Western_Blot Western Blot for pDDR1/DDR1 Sample_Collection->Western_Blot Data_Analysis Analyze & Interpret Data Renal_Function->Data_Analysis Histology->Data_Analysis Western_Blot->Data_Analysis

References

Application Notes and Protocols for Preparing Ddr1-IN-4 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of Ddr1-IN-4, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1) autophosphorylation, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the integrity, stability, and reliable performance of the compound in downstream applications.

Physicochemical Properties and Solubility

This compound is a small molecule inhibitor with a molecular weight of 565.34 g/mol .[1] It is highly soluble in DMSO, with reported solubilities of up to 250 mg/mL.[1] For practical laboratory use, preparing a high-concentration stock solution in DMSO facilitates accurate serial dilutions for various experimental needs.

Data Presentation: this compound Properties

PropertyValueSource
CAS Number 2125676-13-1[1][2]
Molecular Weight 565.34 g/mol [1]
Solubility in DMSO 200 mg/mL (353.77 mM) - 250 mg/mL (442.21 mM)[1][2]
Powder Storage -20°C for up to 3 years[2]
Solution Storage (in DMSO) -80°C for up to 1 year; -20°C for up to 1 month[1][2]
Recommended Stock Concentration 10 mM[3]
Example Working Concentration 1 µM for >70% inhibition of DDR1 phosphorylation in HT1080 cells[2][4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (CAS: 2125676-13-1)

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Vortex mixer

  • Sonicator (optional, but recommended)[1][2]

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

  • Pre-weighing Preparations:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Ensure the analytical balance is calibrated and level.

  • Calculating the Required Mass of this compound:

    • To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 565.34 g/mol x 1000 mg/g = 5.65 mg

  • Weighing this compound:

    • Carefully weigh out the calculated amount of this compound powder using a pre-tared microcentrifuge tube or amber glass vial.

  • Dissolving in DMSO:

    • Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

    • Cap the vial securely.

  • Ensuring Complete Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonication is recommended to aid dissolution.[1][2] Sonicate the vial in a water bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be employed to increase solubility.[1]

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • For long-term storage (up to 1 year), store the aliquots at -80°C.[2] For short-term storage (up to 1 month), -20°C is suitable.[1]

Signaling Pathway and Experimental Workflow Diagrams

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling Collagen Fibrillar Collagen DDR1 DDR1 Receptor Collagen->DDR1 Binds to AutoP Autophosphorylation DDR1->AutoP Induces Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) AutoP->Downstream Activates Ddr1_IN_4 This compound Ddr1_IN_4->AutoP Inhibits

Caption: this compound inhibits collagen-induced DDR1 autophosphorylation.

Stock_Solution_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Add_DMSO Add DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -80°C or -20°C Aliquot->Store End End Store->End

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols: Immunoprecipitation of DDR1 with Ddr1-IN-4 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is uniquely activated by collagen.[1][2] Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling events that regulate crucial cellular processes such as proliferation, migration, differentiation, and extracellular matrix remodeling.[2][3] Dysregulation of DDR1 signaling has been implicated in a variety of pathological conditions, including fibrosis, inflammation, and numerous cancers.[1][2] Consequently, DDR1 has emerged as a promising therapeutic target.

Ddr1-IN-4 (also known as Compound 2.45) is a potent and selective small molecule inhibitor of DDR1.[4] It effectively suppresses DDR1 autophosphorylation, thereby blocking its downstream signaling pathways.[4][5] Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein of interest from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. When coupled with Western blotting, co-immunoprecipitation (Co-IP) can be used to identify proteins that interact with the target protein.

This document provides detailed protocols for the immunoprecipitation of DDR1 from cells treated with this compound. It also includes representative data on the inhibitor's effect on DDR1 phosphorylation and discusses the expected outcomes on DDR1 protein-protein interactions.

Data Presentation

Treatment of cells with this compound leads to a dose-dependent inhibition of DDR1 phosphorylation. This effect can be quantified by immunoprecipitating DDR1 and probing with an anti-phospho-DDR1 antibody.

Table 1: Effect of this compound on DDR1 Phosphorylation

Treatment ConditionThis compound ConcentrationFold Change in p-DDR1/Total DDR1 Ratio (Normalized to Vehicle Control)Percent Inhibition of DDR1 Phosphorylation
Vehicle (DMSO)0 µM1.000%
This compound10 nM0.6535%
This compound50 nM0.3070%
This compound100 nM0.1585%
This compound500 nM0.0595%
This compound1 µM< 0.05> 95%

Note: The data presented in this table is representative and compiled from literature on potent DDR1 inhibitors. Actual results may vary depending on the cell type, experimental conditions, and specific antibodies used. This compound has been reported to have an IC50 of 29 nM for DDR1 and to achieve over 70% inhibition of DDR1 phosphorylation at a 1 µM concentration in HT1080 cells.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DDR1 signaling pathway and the experimental workflow for immunoprecipitation following this compound treatment.

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binding & Activation pDDR1 p-DDR1 DDR1->pDDR1 Autophosphorylation PI3K PI3K pDDR1->PI3K MAPK MAPK pDDR1->MAPK NFkB NF-κB pDDR1->NFkB AKT AKT PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MAPK->Proliferation NFkB->Proliferation Ddr1_IN_4 This compound Ddr1_IN_4->pDDR1 Inhibition

Caption: DDR1 Signaling Pathway and Inhibition by this compound.

IP_Workflow A 1. Cell Culture & Treatment (e.g., with Collagen +/- this compound) B 2. Cell Lysis A->B C 3. Pre-clearing of Lysate (with Protein A/G beads) B->C D 4. Immunoprecipitation (Incubate with anti-DDR1 antibody) C->D E 5. Capture of Immune Complex (with Protein A/G beads) D->E F 6. Washing Steps E->F G 7. Elution of Proteins F->G H 8. Analysis by SDS-PAGE and Western Blot G->H

Caption: Experimental Workflow for DDR1 Immunoprecipitation.

Experimental Protocols

Materials and Reagents
  • Cell Lines: A cell line endogenously expressing DDR1 (e.g., T47D, HCT116, A549) or a cell line overexpressing DDR1.

  • Culture Medium: Appropriate for the chosen cell line.

  • Collagen Type I: To stimulate DDR1 activation.

  • This compound: DDR1 inhibitor.

  • Dimethyl sulfoxide (DMSO): Vehicle for this compound.

  • Lysis Buffer: RIPA buffer or a similar buffer containing protease and phosphatase inhibitors.

  • Primary Antibodies:

    • Rabbit or mouse anti-DDR1 antibody for immunoprecipitation and Western blotting.

    • Rabbit anti-phospho-DDR1 (e.g., Tyr792) antibody for Western blotting.

  • Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Protein A/G Agarose or Magnetic Beads.

  • BCA Protein Assay Kit.

  • SDS-PAGE Gels and Buffers.

  • PVDF or Nitrocellulose Membranes.

  • Chemiluminescent Substrate.

Protocol 1: Cell Treatment and Lysis
  • Cell Seeding: Seed cells in 10 cm dishes and grow to 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 16-24 hours to reduce basal receptor tyrosine kinase activity.

  • Inhibitor Treatment: Pre-treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Collagen Stimulation: Stimulate the cells with collagen type I (e.g., 20 µg/mL) for the desired time (e.g., 90 minutes) to induce DDR1 phosphorylation. A non-stimulated control should be included.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold lysis buffer to each dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

Protocol 2: Immunoprecipitation of DDR1
  • Pre-clearing: To 1 mg of total protein lysate, add 20 µL of Protein A/G beads. Incubate with rotation for 1 hour at 4°C. Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • Add 2-5 µg of anti-DDR1 antibody to the pre-cleared lysate.

    • As a negative control, add an equivalent amount of normal IgG from the same species as the primary antibody to a separate aliquot of lysate.

    • Incubate with gentle rotation overnight at 4°C.

  • Capture of Immune Complexes:

    • Add 30 µL of Protein A/G beads to each sample.

    • Incubate with rotation for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully remove the supernatant.

    • Wash the beads three times with 1 mL of ice-cold lysis buffer. After the final wash, remove as much of the supernatant as possible.

  • Elution:

    • Resuspend the beads in 40 µL of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated proteins.

Protocol 3: Western Blot Analysis
  • SDS-PAGE: Load the eluted samples and an aliquot of the total cell lysate (input control) onto an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total DDR1 and phospho-DDR1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of total and phosphorylated DDR1.

Expected Results and Interpretation

  • Effect on DDR1 Phosphorylation: In collagen-stimulated cells, immunoprecipitation of DDR1 followed by Western blotting with a phospho-DDR1 antibody will show a strong signal in the vehicle-treated sample. Treatment with this compound is expected to cause a dose-dependent decrease in this signal, confirming the inhibitory activity of the compound. The total DDR1 levels should remain relatively unchanged across treatments.

  • Effect on Protein-Protein Interactions (Co-Immunoprecipitation): DDR1 signaling is mediated by the recruitment of downstream effector proteins to its phosphorylated tyrosine residues. Many of these interacting proteins, such as Shc and the p85 subunit of PI3K, contain SH2 domains that recognize and bind to phosphotyrosine motifs.

    By inhibiting DDR1 autophosphorylation, this compound is expected to disrupt these phosphotyrosine-dependent interactions. Therefore, in a co-immunoprecipitation experiment where DDR1 is pulled down, the amount of co-precipitated SH2 domain-containing signaling proteins would be significantly reduced in this compound-treated cells compared to vehicle-treated cells. This can be verified by probing the Western blot of the immunoprecipitated samples with antibodies against known DDR1-interacting proteins.

Troubleshooting

  • No or Weak DDR1 Signal:

    • Ensure sufficient protein expression in the cell line.

    • Optimize antibody concentration for IP.

    • Check the efficiency of cell lysis.

  • High Background:

    • Increase the number of washes.

    • Perform pre-clearing of the lysate.

    • Include an IgG control to check for non-specific binding.

  • Inconsistent Results:

    • Ensure consistent cell confluency, treatment times, and lysis conditions.

    • Use fresh protease and phosphatase inhibitors.

By following these detailed protocols, researchers can effectively utilize immunoprecipitation to study the effects of this compound on DDR1 phosphorylation and its interaction with other cellular proteins, providing valuable insights into the mechanism of action of this potent inhibitor and the broader role of DDR1 signaling in health and disease.

References

Application Notes and Protocols for Studying Renal Fibrosis in Mice with a DDR1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen and plays a pivotal role in the progression of chronic kidney disease (CKD).[1][2][3] Under normal physiological conditions, DDR1 expression in the kidney is low. However, in the context of renal injury, its expression is significantly upregulated, contributing to inflammatory cell infiltration, the secretion of pro-fibrotic cytokines, and the accumulation of extracellular matrix, hallmark features of renal fibrosis.[1][4][5] The critical role of DDR1 in these pathological processes makes it an attractive therapeutic target for the development of anti-fibrotic therapies.[1][2][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing a Discoidin Domain Receptor 1 (DDR1) inhibitor for the investigation of renal fibrosis in murine models. While specific data for "DDR1-IN-4" in renal fibrosis models is not extensively available in the public domain, the following protocols and data are based on the well-documented effects of other potent and selective DDR1 inhibitors, such as CH6824025 and compound 2.45, and studies involving DDR1 knockout mice.[3][6] These notes are intended to serve as a guide for researchers designing and conducting preclinical studies to evaluate the therapeutic potential of DDR1 inhibition in kidney disease.

Mechanism of Action of DDR1 in Renal Fibrosis

In the kidney, DDR1 is expressed on various cell types, including renal proximal tubule epithelial cells, podocytes, and infiltrating macrophages.[1][4][7] Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating downstream signaling cascades that promote both inflammation and fibrosis.[1][8][9]

Key signaling pathways implicated in DDR1-mediated renal fibrosis include:

  • Promotion of Inflammation: Activated DDR1 leads to the phosphorylation of the breakpoint cluster region (BCR) protein. This, in turn, enhances β-catenin activity, leading to the increased production of monocyte chemoattractant protein-1 (MCP-1), a potent chemokine that recruits macrophages to the site of injury.[1][3][10]

  • Induction of Fibrosis: DDR1 activation promotes the phosphorylation of STAT3, a transcription factor that stimulates the expression of transforming growth factor-beta (TGF-β), a major pro-fibrotic cytokine.[1][3][10][11] Additionally, DDR1 can translocate to the nucleus in conjunction with nonmuscle myosin IIA and β-actin to directly promote collagen transcription.[8] This creates a vicious cycle where collagen deposition further activates DDR1, perpetuating the fibrotic response.[1]

Key Experiments and Expected Outcomes

Inhibition of DDR1 is expected to ameliorate renal fibrosis by disrupting these signaling pathways. Key experiments to evaluate the efficacy of a DDR1 inhibitor in a mouse model of renal fibrosis, such as the Unilateral Ureteral Obstruction (UUO) model, are outlined below, along with expected outcomes based on published data for other DDR1 inhibitors and DDR1 knockout mice.

Data Presentation: Summary of Expected Quantitative Outcomes
Parameter Expected Outcome with DDR1 Inhibition References
Renal Function
Blood Urea Nitrogen (BUN)Significant Reduction[5][12]
Serum CreatinineTrend towards Reduction[6]
Albumin/Creatinine Ratio (for proteinuric models)Significant Reduction[6]
Renal Histology (Fibrosis)
Picrosirius Red Staining (% positive area)Significant Decrease[3][6]
Collagen I and IV DepositionSignificant Decrease[6]
α-Smooth Muscle Actin (α-SMA) ExpressionSignificant Decrease[6]
Hydroxyproline ContentSignificant Decrease[3]
Renal Inflammation
Macrophage Infiltration (e.g., F4/80+ cells)Significant Decrease[3]
Pro-inflammatory Cytokine mRNA (e.g., MCP-1, TNF-α)Significant Decrease[7]
Molecular Markers
Phosphorylated DDR1 (p-DDR1) LevelsSignificant Reduction[3][6]
Phosphorylated STAT3 (p-STAT3) LevelsSignificant Reduction[1]
TGF-β ExpressionSignificant Reduction[7][12]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of a DDR1 inhibitor in a murine model of renal fibrosis.

Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis

The UUO model is a well-established and robust method for inducing renal fibrosis.[7][13]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 4-0 silk)

  • Heating pad

  • DDR1 inhibitor (e.g., this compound or analogous compound)

  • Vehicle control (e.g., DMSO, saline, or as specified for the compound)

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Place the mouse on a heating pad to maintain body temperature.

  • Make a midline abdominal incision to expose the kidneys.

  • Gently move the intestines to locate the left ureter.

  • Ligate the left ureter at two separate points using 4-0 silk suture.[7]

  • Ensure the blood supply to the kidney is not compromised.

  • Reposition the intestines and suture the abdominal wall and skin.

  • Administer post-operative analgesics as per institutional guidelines.

  • The contralateral (right) kidney serves as an internal control.

  • Mice are typically sacrificed 7 to 14 days post-surgery for analysis.[7]

DDR1 Inhibitor Administration:

  • Dosage and Route: Based on analogous compounds, a starting dose could be in the range of 10-90 mg/kg.[6] The administration route could be intraperitoneal injection or oral gavage.[6] The specific dose and vehicle will depend on the properties of the inhibitor being used.

  • Treatment Schedule: Treatment can be initiated either prophylactically (at the time of surgery) or therapeutically (a few days after surgery). Daily administration is common.

Assessment of Renal Fibrosis

a) Histological Analysis

  • Tissue Preparation: Perfuse the kidneys with PBS, followed by 10% formalin fixation.[14] The fixed kidneys are then processed for paraffin embedding.[14]

  • Picrosirius Red Staining:

    • Deparaffinize and rehydrate 4-5 µm kidney sections.

    • Stain with Picrosirius Red solution for 60 minutes.[14]

    • Dehydrate, clear, and mount the sections.

    • Collagen fibers will stain red.

    • Quantify the red-positive area as a percentage of the total cortical area using image analysis software (e.g., ImageJ).[9]

  • Immunohistochemistry for Collagen IV and α-SMA:

    • Perform antigen retrieval on deparaffinized sections.

    • Block endogenous peroxidase activity and non-specific binding.

    • Incubate with primary antibodies against Collagen IV or α-SMA overnight at 4°C.

    • Incubate with a secondary antibody conjugated to HRP.

    • Develop the signal with a chromogen (e.g., DAB).

    • Counterstain with hematoxylin.

    • Quantify the positively stained area.[14]

b) Biochemical Analysis (Hydroxyproline Assay)

Hydroxyproline is a major component of collagen, and its quantification provides a measure of total collagen content.

  • Homogenize a weighed portion of the kidney cortex.

  • Hydrolyze the homogenate in 6N HCl at 110°C for 18-24 hours.

  • Neutralize the hydrolysate.

  • Use a commercial hydroxyproline assay kit according to the manufacturer's instructions to determine the hydroxyproline concentration.

Assessment of Inflammation

a) Immunohistochemistry for Macrophages (F4/80)

  • Follow the immunohistochemistry protocol as described above, using a primary antibody against the macrophage marker F4/80.

  • Quantify the number of F4/80-positive cells per high-power field in the renal cortex.

b) Quantitative Real-Time PCR (qRT-PCR)

  • Isolate total RNA from kidney tissue using a suitable kit.

  • Synthesize cDNA from the RNA.

  • Perform qRT-PCR using primers for target genes (e.g., Ccl2 (MCP-1), Tnf, Tgfb1) and a housekeeping gene (e.g., Gapdh) for normalization.

  • Calculate the relative gene expression using the ΔΔCt method.

Western Blot Analysis
  • Prepare protein lysates from kidney tissue.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-DDR1, total DDR1, p-STAT3, total STAT3, and a loading control (e.g., β-actin or GAPDH).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensities using densitometry.

Visualizations

Signaling Pathways

DDR1_Signaling_Pathway cluster_collagen Extracellular Matrix cluster_cell Renal Epithelial Cell cluster_output Cellular Response Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds & Activates p-DDR1 Activated DDR1 DDR1->p-DDR1 Autophosphorylation BCR BCR p-DDR1->BCR Phosphorylates STAT3 STAT3 p-DDR1->STAT3 Phosphorylates beta-catenin β-catenin BCR->beta-catenin Inhibits p-BCR p-BCR p-BCR->beta-catenin Inhibition released MCP-1_Gene MCP-1 Gene beta-catenin->MCP-1_Gene Activates Transcription p-STAT3 p-STAT3 STAT3->p-STAT3 TGF-beta_Gene TGF-β Gene p-STAT3->TGF-beta_Gene Activates Transcription MCP-1 MCP-1 MCP-1_Gene->MCP-1 Production TGF-beta TGF-β TGF-beta_Gene->TGF-beta Production Inflammation Inflammation MCP-1->Inflammation Promotes Fibrosis Fibrosis TGF-beta->Fibrosis Promotes

Caption: DDR1 signaling cascade in renal fibrosis.

Experimental Workflow

Experimental_Workflow cluster_model Animal Model cluster_treatment Treatment Groups cluster_sacrifice Endpoint cluster_analysis Analysis UUO_Surgery Unilateral Ureteral Obstruction (UUO) Surgery in Mice Vehicle Vehicle Control Group UUO_Surgery->Vehicle Randomization DDR1_Inhibitor DDR1 Inhibitor Group UUO_Surgery->DDR1_Inhibitor Randomization Sacrifice Sacrifice Mice (Day 7-14) Vehicle->Sacrifice DDR1_Inhibitor->Sacrifice Histology Histology: - Picrosirius Red - IHC (Collagen IV, α-SMA, F4/80) Sacrifice->Histology Biochemistry Biochemistry: - Hydroxyproline Assay - BUN/Creatinine Sacrifice->Biochemistry Molecular Molecular Biology: - qRT-PCR (MCP-1, TGF-β) - Western Blot (p-DDR1, p-STAT3) Sacrifice->Molecular

Caption: Workflow for evaluating a DDR1 inhibitor in the UUO mouse model.

References

Application Notes and Protocols for Measuring Ddr1-IN-4 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing cell-based assays to measure the efficacy of Ddr1-IN-4, a potent and selective inhibitor of the Discoidin Domain Receptor 1 (DDR1) tyrosine kinase.

Introduction to this compound

This compound is a highly potent and selective small molecule inhibitor of Ddr1 autophosphorylation.[1] It demonstrates significant selectivity for DDR1 over the closely related DDR2.[1] Dysregulation of DDR1 signaling is implicated in a variety of pathological conditions, including cancer and fibrosis, making it a compelling target for therapeutic intervention.[2][3][4][5] DDR1 activation by its ligand, collagen, triggers downstream signaling cascades that regulate key cellular processes such as proliferation, migration, invasion, and survival.[2][3][6][7] These application notes describe key in vitro assays to characterize the inhibitory potential of this compound on these cellular functions.

Data Presentation: Efficacy of this compound

A summary of the quantitative efficacy data for this compound is presented below.

Assay TypeTargetIC50 ValueReference
Autophosphorylation InhibitionDDR129 nM[1]
Autophosphorylation InhibitionDDR21.9 µM[1]
Cell Viability (Z-138 human lymphoma cell line)-99.86% inhibition at 10 µM[8]

Ddr1 Signaling Pathway

The binding of collagen to Ddr1 induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways implicated in Ddr1 signaling include the PI3K/AKT/mTOR, MAPK, and NF-κB pathways, which collectively regulate cellular processes critical to tumor progression.[2][6][9]

Ddr1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Collagen Collagen Ddr1 Ddr1 Collagen->Ddr1 Binding & Activation pDdr1 pDdr1 Ddr1->pDdr1 Autophosphorylation PI3K PI3K pDdr1->PI3K MAPK MAPK Pathway (ERK, p38) pDdr1->MAPK NFkB NF-κB Pathway pDdr1->NFkB Src Src pDdr1->Src Notch Notch pDdr1->Notch AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Transcription Gene Expression MAPK->Transcription MAPK->Proliferation Migration Migration MAPK->Migration NFkB->Transcription NFkB->Survival Chemoresistance Chemoresistance NFkB->Chemoresistance Src->Migration Notch->Transcription Notch->Survival Transcription->Proliferation Transcription->Migration Invasion Invasion Transcription->Invasion Transcription->Survival Transcription->Chemoresistance EMT EMT Transcription->EMT

Caption: Ddr1 Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Western Blotting for Ddr1 Phosphorylation

This assay directly measures the inhibitory effect of this compound on Ddr1 autophosphorylation.

Western_Blot_Workflow cluster_protocol Western Blot Protocol A 1. Cell Culture & Treatment - Seed cells (e.g., T-47D) - Serum starve overnight - Pre-treat with this compound - Stimulate with Collagen I B 2. Cell Lysis - Wash with cold PBS - Lyse cells in RIPA buffer with phosphatase inhibitors A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE - Denature protein lysates - Separate proteins by gel electrophoresis C->D E 5. Protein Transfer - Transfer proteins to a PVDF membrane D->E F 6. Immunoblotting - Block membrane (e.g., 5% BSA in TBST) - Incubate with primary antibodies (anti-pDdr1, anti-Ddr1, anti-β-actin) - Incubate with HRP-conjugated secondary antibodies E->F G 7. Detection - Add ECL substrate - Image chemiluminescence F->G H 8. Analysis - Quantify band intensity - Normalize pDdr1 to total Ddr1 G->H

Caption: Western Blot Workflow

Materials:

  • Cells expressing Ddr1 (e.g., T-47D, HT1080)

  • This compound

  • Collagen I

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with phosphatase and protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-Ddr1 (e.g., Tyr513 or Tyr792)[10][11]

    • Anti-total Ddr1

    • Anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells overnight.

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.[12]

    • Stimulate cells with collagen I (e.g., 20-50 µg/mL) for the recommended time (e.g., 90 minutes to 18 hours).[10][12]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add RIPA buffer containing phosphatase and protease inhibitors to each well and incubate on ice.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Load samples onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the phospho-Ddr1 signal to the total Ddr1 signal.

Cell Viability/Proliferation Assay

This assay determines the effect of this compound on cell growth.

Materials:

  • Cancer cell lines of interest

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere overnight.

  • Treatment:

    • Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 48-72 hours).

  • Measurement of Cell Viability:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (luminescence or absorbance) using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.

Cell Migration and Invasion Assays

These assays evaluate the impact of this compound on the migratory and invasive potential of cancer cells.

Transwell_Assay_Workflow cluster_protocol Transwell Assay Protocol A 1. Prepare Inserts - Coat with Matrigel (for invasion) - No coating (for migration) B 2. Seed Cells - Resuspend cells in serum-free media with this compound - Add to the upper chamber A->B C 3. Add Chemoattractant - Add media with FBS to the lower chamber B->C D 4. Incubate - Allow cells to migrate/invade (e.g., 24 hours) C->D E 5. Fix and Stain - Remove non-migrated cells - Fix and stain migrated cells with crystal violet D->E F 6. Image and Quantify - Count stained cells under a microscope E->F

Caption: Transwell Assay Workflow

Materials:

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Matrigel (for invasion assay)

  • Cell culture medium (serum-free and serum-containing)

  • This compound

  • Cotton swabs

  • Methanol or paraformaldehyde for fixation

  • Crystal violet stain

Protocol:

  • Preparation of Inserts:

    • For the invasion assay, coat the top of the transwell inserts with Matrigel and allow it to solidify.[13][14] For the migration assay, no coating is needed.[13][15]

  • Cell Seeding:

    • Harvest and resuspend cells in serum-free medium containing this compound at various concentrations.

    • Add the cell suspension to the upper chamber of the transwell inserts.[13]

  • Chemoattraction:

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[13][15]

  • Incubation:

    • Incubate the plate at 37°C for an appropriate duration (e.g., 24 hours) to allow for cell migration or invasion.[13][15]

  • Fixation and Staining:

    • Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[15]

    • Fix the cells that have migrated to the lower surface of the membrane with methanol or paraformaldehyde.

    • Stain the fixed cells with 0.1% crystal violet.[13][15]

  • Quantification:

    • Wash the inserts to remove excess stain and allow them to dry.

    • Count the number of stained cells in several random fields under a microscope.

Materials:

  • 6- or 12-well plates

  • Sterile 200 µL pipette tip or a specialized scratch tool

  • Microscope with a camera

Protocol:

  • Cell Seeding:

    • Seed cells in a 6- or 12-well plate and grow them to form a confluent monolayer.[16]

  • Creating the Wound:

    • Create a "scratch" in the cell monolayer using a sterile pipette tip.[16]

    • Gently wash with PBS to remove detached cells.[16]

  • Treatment and Imaging:

    • Add fresh medium containing this compound at different concentrations.

    • Capture an image of the scratch at time 0.

    • Incubate the plate and capture images of the same field at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.[16]

  • Data Analysis:

    • Measure the width or area of the scratch at each time point using image analysis software.

    • Calculate the rate of wound closure and compare the treated groups to the control.

Apoptosis Assay (Annexin V Staining)

This assay quantifies the induction of apoptosis by this compound.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells and treat with this compound for a specified time (e.g., 24-48 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.[17]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.[18]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.[17]

    • Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

By employing these detailed protocols, researchers can effectively evaluate the in vitro efficacy of this compound and elucidate its mechanism of action in relevant cellular contexts.

References

Application Notes and Protocols for In Vivo Delivery of Ddr1-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo delivery of Ddr1-IN-4, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1) autophosphorylation. The following information is intended to guide researchers in preclinical studies evaluating the therapeutic potential of this compound.

This compound is a small molecule inhibitor with high selectivity for DDR1 over DDR2, demonstrating potential in preclinical models for conditions such as Alport syndrome by mitigating tissue damage and preserving renal function.[1][2][3]

Physicochemical and Pharmacokinetic Properties

A summary of the key properties of this compound is provided in the table below. This information is crucial for formulation and in vivo study design.

PropertyValueReference
Molecular Weight 565.34 g/mol [1]
Formula C23H20BrF3N6O3[1]
IC50 (DDR1) 29 nM[1][2]
IC50 (DDR2) 1.9 µM[1][2]
Solubility DMSO: 200-250 mg/mL (requires sonication)[1][2]
In Vivo Efficacy 90 mg/kg via intraperitoneal injection in a mouse model of Alport syndrome reduced fibrosis and preserved renal function.[1][2][3]

Experimental Protocols

I. Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a this compound formulation suitable for intraperitoneal injection in animal models. Due to the poor aqueous solubility of many kinase inhibitors, a co-solvent system is utilized.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Prepare the this compound stock solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 200 mg/mL).

    • Sonication is recommended to ensure complete dissolution.[1][2]

  • Prepare the vehicle solution:

    • In a sterile conical tube, combine the vehicle components in the following ratio: 30% PEG300, 5% Tween 80, and 65% Saline/PBS.

    • For example, to prepare 10 mL of vehicle, mix 3 mL of PEG300, 0.5 mL of Tween 80, and 6.5 mL of Saline/PBS.

    • Vortex the mixture thoroughly until it forms a clear, homogenous solution.

  • Prepare the final this compound formulation:

    • A suggested formulation consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[1]

    • To prepare the final formulation, slowly add the this compound stock solution (in DMSO) to the prepared vehicle solution to achieve the desired final concentration.

    • For example, to prepare 1 mL of a 9 mg/mL dosing solution (for a 90 mg/kg dose in a 20g mouse with a 200 µL injection volume), you would mix:

      • 50 µL of a 180 mg/mL this compound in DMSO stock.

      • 300 µL of PEG300.

      • 50 µL of Tween 80.

      • 600 µL of Saline/PBS.

    • Vortex the final formulation thoroughly to ensure homogeneity. The solution should be clear.

Note: This formulation is a reference.[1] The final formulation may need to be optimized based on the specific animal model, route of administration, and desired dosing volume.

II. In Vivo Administration via Intraperitoneal (IP) Injection

This protocol outlines the procedure for administering the prepared this compound formulation to a mouse model via intraperitoneal injection.

Materials:

  • Prepared this compound formulation

  • Appropriate animal model (e.g., Col4a3-/- mice for Alport syndrome studies)[2][3]

  • Sterile syringes (e.g., 1 mL tuberculin syringes)

  • Sterile needles (e.g., 27-30 gauge)

  • Animal scale

  • 70% ethanol for disinfection

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Preparation:

    • Weigh each animal accurately to calculate the precise injection volume.

    • Properly restrain the animal. For IP injection in mice, this typically involves securing the animal to expose the abdomen.

  • Injection Site:

    • The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Administration:

    • Draw the calculated volume of the this compound formulation into a sterile syringe.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no blood or urine is drawn, confirming correct needle placement.

    • Slowly inject the formulation.

  • Post-Injection Monitoring:

    • Return the animal to its cage and monitor for any immediate adverse reactions.

    • Continue with the predetermined dosing schedule (e.g., daily injections).[1]

Visual Representations

DDR1 Signaling Pathway

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 Binds Autophosphorylation Autophosphorylation DDR1->Autophosphorylation Activates Downstream_Signaling Downstream Signaling Cascades (e.g., SHC1, FAK) Autophosphorylation->Downstream_Signaling Initiates Cellular_Responses Cellular Responses (Proliferation, Migration, Fibrosis) Downstream_Signaling->Cellular_Responses Leads to Ddr1_IN_4 This compound Ddr1_IN_4->Autophosphorylation Inhibits

Caption: DDR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow Animal_Model Select Animal Model (e.g., Col4a3-/- mice) Dosing Administer this compound (e.g., 90 mg/kg, IP, daily) Animal_Model->Dosing Formulation Prepare this compound Formulation Formulation->Dosing Monitoring Monitor Animal Health and Disease Progression Dosing->Monitoring Endpoint Endpoint Analysis (e.g., Renal Function, Histology) Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis

Caption: A typical experimental workflow for an in vivo study with this compound.

References

Troubleshooting & Optimization

Ddr1-IN-4 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DDR1-IN-4. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase.[1][2] Its primary mechanism of action is the inhibition of DDR1 autophosphorylation.[1][2] It demonstrates high selectivity for DDR1 over the closely related DDR2.[1][2]

Q2: I am having trouble dissolving this compound. What are the recommended solvents and procedures?

This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO). For optimal dissolution, it is recommended to use newly opened, anhydrous DMSO as it is hygroscopic and absorbed moisture can affect solubility.[3][4]

Troubleshooting Steps for Dissolution:

  • Use the right solvent: DMSO is the primary recommended solvent for preparing stock solutions.[1][2]

  • Apply energy: Sonication is frequently recommended to aid dissolution.[1] Gentle heating of the solution to 37°C can also improve solubility.[2]

  • Proper Storage: Store stock solutions at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[2]

Q3: My this compound has precipitated out of solution. What should I do?

If precipitation occurs, you can try to redissolve the compound by gentle warming and/or sonication.[3] If the precipitate does not go back into solution, it is recommended to prepare a fresh stock solution. To prevent precipitation, ensure the stock solution is not stored at inappropriate temperatures and avoid repeated freeze-thaw cycles.[2]

Q4: How should I prepare this compound for in vivo studies?

For in vivo administration, a multi-component vehicle is often required to maintain solubility and bioavailability. A commonly used formulation involves a combination of DMSO, PEG300, Tween 80, and saline or PBS.[1]

A sample preparation method for an in vivo formulation is as follows:

  • Dissolve the required amount of this compound in DMSO to create a stock solution.

  • Add PEG300 and mix thoroughly until the solution is clear.

  • Add Tween 80 and mix well.

  • Finally, add saline or PBS to reach the desired final concentration and mix until the solution is clear.[1]

It is crucial to develop a specific dissolution method based on the experimental animal model and the intended route of administration.[1]

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationNotesReference
DMSO200 mg/mL (353.77 mM)Sonication is recommended.[1]
DMSO250 mg/mL (442.21 mM)Ultrasonic assistance is needed.[2]
DMSO100 mg/mL (180.97 mM)Use newly opened DMSO; sonication may be needed.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 565.34 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh out 5.65 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube for 1-2 minutes to initially mix the powder and solvent.

  • Place the tube in a sonicator bath and sonicate for 10-15 minutes, or until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro DDR1 Phosphorylation Inhibition Assay

This protocol is a general guideline based on methods described in the literature.[5][6]

Materials:

  • Cells overexpressing DDR1 (e.g., HT1080-DDR1)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Collagen Type I

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer

  • Phosphatase and protease inhibitors

  • Antibodies: anti-phospho-DDR1, anti-total-DDR1, and appropriate secondary antibodies

  • ELISA or Western blot reagents

Procedure:

  • Cell Seeding: Seed DDR1-overexpressing cells in a 96-well plate or other appropriate culture vessel and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 24 hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted inhibitor to the cells and pre-incubate for 1-2 hours.

  • Collagen Stimulation: Prepare a solution of Collagen Type I in serum-free medium. Add the collagen solution to the cells to stimulate DDR1 phosphorylation and incubate for the desired time (e.g., 90 minutes).[7]

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer containing phosphatase and protease inhibitors.

  • Analysis: Analyze the cell lysates for phosphorylated and total DDR1 levels using an ELISA or Western blot.

  • Data Interpretation: Determine the IC50 value of this compound by plotting the inhibition of DDR1 phosphorylation as a function of the inhibitor concentration.

Visualizations

DDR1_Signaling_Pathway cluster_collagen Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen I/IV DDR1 DDR1 Collagen->DDR1 Binds & Activates DDR1->DDR1 PI3K PI3K DDR1->PI3K MAPK MAPK (ERK) DDR1->MAPK NFkB NF-κB DDR1->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Migration, Survival) mTOR->Gene_Expression MAPK->Gene_Expression NFkB->Gene_Expression DDR1_IN_4 This compound DDR1_IN_4->DDR1 Inhibits

Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Formulation Start Start: This compound Powder Dissolve Dissolve in DMSO (with sonication/heat) Start->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Treat Treat with This compound Stock->Treat Formulate_Start Start: DMSO Stock Stock->Formulate_Start Seed_Cells Seed DDR1- expressing cells Starve Serum Starve Seed_Cells->Starve Starve->Treat Stimulate Stimulate with Collagen Treat->Stimulate Lyse Cell Lysis Stimulate->Lyse Analyze Analyze pDDR1/ Total DDR1 Lyse->Analyze Add_PEG300 Add PEG300 Formulate_Start->Add_PEG300 Add_Tween80 Add Tween 80 Add_PEG300->Add_Tween80 Add_Saline Add Saline/PBS Add_Tween80->Add_Saline Final_Formulation Final Formulation for In Vivo Administration Add_Saline->Final_Formulation

Caption: General experimental workflow for using this compound.

References

troubleshooting Ddr1-IN-4 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to the precipitation of Ddr1-IN-4 in media during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitated immediately after I added it to my cell culture media. What is the likely cause?

This is a common issue when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment like cell culture media.[1][2] The dramatic change in solvent polarity reduces the solubility of the compound, causing it to precipitate. The final concentration of DMSO in your media may also be a factor, as most cells can only tolerate up to 1% DMSO.

Q2: What is the recommended solvent and storage condition for this compound?

This compound is highly soluble in DMSO.[3][4] For long-term storage, the solid form of this compound should be stored at -20°C for up to three years. Stock solutions in DMSO should be stored at -80°C and are stable for up to one year.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[3] For short-term storage, the stock solution can be kept at 4°C for over a week.[3]

Q3: Can temperature fluctuations affect my this compound solution?

Yes, significant temperature changes can cause precipitation, especially for high molecular weight compounds in solution.[5] It is crucial to adhere to the recommended storage and handling guidelines to avoid this. Avoid repeated freeze-thaw cycles.[5]

Q4: Could components in my cell culture media be reacting with this compound?

While specific interactions for this compound are not documented, precipitation can occur due to reactions with media components. For instance, calcium salts in some media formulations can react with other components to form insoluble crystals.[5] High concentrations of salts or proteins in the media can also contribute to the precipitation of small molecules.

Troubleshooting Guide

Issue: this compound Precipitates Upon Addition to Cell Culture Media

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experimental setup.

Step 1: Review Your Stock Solution Preparation

  • Solvent: Ensure you are using high-purity, anhydrous DMSO to prepare your stock solution.

  • Concentration: Prepare a high-concentration stock solution of this compound in DMSO.[1] This allows you to add a smaller volume to your media to achieve the desired final concentration, thereby keeping the final DMSO concentration low.[2]

  • Dissolution: If the powdered this compound adheres to the vial, centrifuge it at 3000 rpm for a few minutes before opening.[3] To aid dissolution, sonication is recommended.[3] You can also gently warm the solution to 37°C.[4]

Step 2: Optimize the Dilution Method

  • Pre-warm Media: Gently pre-warm your cell culture media to 37°C before adding the this compound stock solution. This can help improve the solubility of the compound.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the stock in a small volume of pre-warmed media, vortex gently, and then add this to the rest of your media.

  • Pipetting Technique: When adding the this compound stock to the media, pipette it directly into the bulk of the liquid while gently swirling or mixing. Avoid letting the concentrated stock solution touch the sides of the culture vessel where it can precipitate locally.

Step 3: Evaluate Media Composition and Conditions

  • Serum Concentration: If you are using a serum-containing medium, the protein content in the serum can sometimes help to keep hydrophobic compounds in solution. Consider if your serum concentration is appropriate.

  • pH of Media: Ensure the pH of your cell culture media is within the optimal range. pH instability can sometimes contribute to the precipitation of media components and the compound of interest.

  • Evaporation: Prevent evaporation of the media, as this can increase the concentration of all components, including salts, potentially leading to precipitation.[5] Ensure proper humidity in your incubator and keep culture vessels sealed.[5]

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterValueReference
Solubility in DMSO 200 mg/mL (353.77 mM)[3]
250 mg/mL (442.21 mM) (with sonication)[4]
IC50 (DDR1) 29 nM[3][4]
IC50 (DDR2) 1.9 µM[3][4]
Long-Term Storage (Solid) -20°C for up to 3 years[3]
Long-Term Storage (Stock Solution) -80°C for up to 1 year[3]
Short-Term Storage (Stock Solution) 4°C for over one week[3]

Experimental Protocols

Protocol: Preparation of this compound Working Solution in Cell Culture Media

  • Prepare a High-Concentration Stock Solution:

    • Allow the vial of powdered this compound to equilibrate to room temperature before opening.

    • If the powder is stuck to the vial, centrifuge at 3000 rpm for 3-5 minutes.[3]

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high concentration (e.g., 10 mM or higher).

    • To facilitate dissolution, sonicate the solution in a water bath for 10-15 minutes.[3][4]

    • Visually inspect the solution to ensure the compound is fully dissolved.

  • Prepare the Working Solution:

    • Pre-warm the required volume of cell culture media to 37°C in a sterile tube.

    • Calculate the volume of the this compound stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration in the media does not exceed 1% (a final concentration of <0.1% is often preferred).

    • While gently vortexing or swirling the pre-warmed media, add the calculated volume of the this compound stock solution drop-by-drop directly into the media.

    • Continue to mix gently for a few seconds to ensure homogeneity.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Mandatory Visualizations

Ddr1_IN_4_Precipitation_Troubleshooting start Start: this compound Precipitation Observed check_stock Step 1: Review Stock Solution - High Purity DMSO? - High Concentration? - Fully Dissolved (Sonication)? start->check_stock stock_ok Stock Solution OK check_stock->stock_ok optimize_dilution Step 2: Optimize Dilution Method - Pre-warm Media? - Stepwise Dilution? - Proper Pipetting? stock_ok->optimize_dilution Yes reprepare_stock Action: Re-prepare Stock Solution stock_ok->reprepare_stock No dilution_ok Dilution Method OK optimize_dilution->dilution_ok check_media Step 3: Evaluate Media - Appropriate Serum? - Stable pH? - No Evaporation? dilution_ok->check_media Yes adjust_dilution Action: Adjust Dilution Technique dilution_ok->adjust_dilution No media_ok Media Conditions OK check_media->media_ok adjust_media Action: Adjust Media/Incubation check_media->adjust_media No resolved Issue Resolved media_ok->resolved Yes contact_support Issue Persists: Contact Technical Support media_ok->contact_support If all steps fail reprepare_stock->check_stock adjust_dilution->optimize_dilution adjust_media->check_media

Caption: Troubleshooting workflow for this compound precipitation.

DDR1_Signaling_Pathway collagen Collagen DDR1 DDR1 Receptor collagen->DDR1 Binds autophosphorylation Autophosphorylation DDR1->autophosphorylation Activates downstream Downstream Signaling (e.g., SHP-2, PI3K/Akt, MAPK) autophosphorylation->downstream cellular_response Cellular Responses (Proliferation, Migration, ECM Remodeling) downstream->cellular_response Ddr1_IN_4 This compound Ddr1_IN_4->autophosphorylation Inhibits

Caption: Simplified DDR1 signaling pathway and the action of this compound.

References

Technical Support Center: Optimizing Ddr1-IN-4 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ddr1-IN-4, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that selectively targets the autophosphorylation of DDR1, a receptor tyrosine kinase. By binding to the kinase domain of DDR1, this compound blocks its activation, which in turn inhibits downstream signaling pathways. DDR1 activation is known to play a role in various cellular processes, including cell proliferation, migration, and differentiation.[1][2]

Q2: What is the recommended starting concentration for this compound in cell culture?

A common starting point for a new inhibitor is to use a concentration 5 to 10 times higher than its reported IC50 value. The IC50 of this compound for DDR1 is 29 nM.[3] Therefore, a starting concentration range of 150 nM to 300 nM is a reasonable starting point for initial experiments. However, the optimal concentration is highly cell-type dependent and should be determined empirically. One study has shown that a 1 µM concentration of this compound achieved over 70% inhibition of DDR1 phosphorylation in HT1080 cells.[3]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[3][4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][5][6] For short-term storage, the stock solution can be kept at 4°C for up to a week.[3][6] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the potential off-target effects of this compound?

This compound is a selective inhibitor for DDR1, with a significantly higher IC50 for the related kinase DDR2 (1.9 µM).[3] However, like most kinase inhibitors, the potential for off-target effects increases with concentration. It is crucial to include appropriate controls in your experiments, such as a vehicle control (DMSO) and, if possible, a structurally related but inactive compound.

Q5: How long should I treat my cells with this compound?

The optimal treatment duration depends on the specific biological question you are addressing and the turnover rate of the signaling molecules you are investigating. For inhibiting DDR1 phosphorylation, a shorter incubation time (e.g., 1-4 hours) may be sufficient. For studying downstream effects on gene expression or cell phenotype (e.g., proliferation, migration), a longer treatment period (e.g., 24-72 hours) may be necessary. A time-course experiment is recommended to determine the optimal treatment duration for your specific experimental setup.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or low inhibition of DDR1 phosphorylation Inhibitor concentration is too low. Increase the concentration of this compound. Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line.
Inhibitor has degraded. Ensure proper storage of the this compound stock solution (-20°C or -80°C in aliquots). Prepare fresh working solutions for each experiment.
Cell line has low DDR1 expression. Confirm DDR1 expression in your cell line using techniques like Western blot or qPCR.
Assay conditions are not optimal. Ensure that your Western blot or other detection method is optimized for detecting phosphorylated DDR1.
Significant cell death or cytotoxicity observed Inhibitor concentration is too high. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the maximum non-toxic concentration of this compound for your cell line.[7][8]
DMSO concentration is too high. Ensure the final concentration of DMSO in the cell culture medium is below cytotoxic levels (typically ≤ 0.1%).
The observed effect is a genuine biological outcome of DDR1 inhibition in your cell type. Consider the possibility that DDR1 signaling is critical for the survival of your specific cell line.
Inconsistent results between experiments Variability in cell culture conditions. Maintain consistent cell passage numbers, seeding densities, and growth conditions.
Inhibitor solution not properly mixed. Ensure the this compound working solution is thoroughly mixed before adding to the cells.
Freeze-thaw cycles of the stock solution. Aliquot the stock solution to avoid repeated freezing and thawing.[3][6]
Unexpected changes in cell morphology Cytoskeletal rearrangements due to DDR1 inhibition. DDR1 is involved in cell adhesion and migration, so changes in morphology may be an expected outcome. Document these changes and correlate them with your experimental readouts.
Cell stress or toxicity. If morphological changes are accompanied by signs of cytotoxicity (e.g., detachment, blebbing), refer to the "Significant cell death" section.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This protocol outlines a method to determine the optimal concentration of this compound for inhibiting DDR1 phosphorylation in a specific cell line.

Materials:

  • This compound

  • DMSO

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Antibodies: anti-phospho-DDR1, anti-total-DDR1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • Western blot reagents and equipment

Procedure:

  • Cell Seeding: Seed your cells of interest in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested concentration range to start with is 0 nM (vehicle control), 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, and 5 µM. Ensure the final DMSO concentration is constant across all conditions.

  • Cell Treatment: Once the cells have reached the desired confluency, replace the medium with the prepared this compound dilutions. Incubate for a predetermined time (e.g., 2 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with the primary antibody against phospho-DDR1.

    • Following visualization, strip the membrane and re-probe with an antibody against total DDR1 and a loading control.

  • Data Analysis: Quantify the band intensities for phospho-DDR1 and total DDR1. Normalize the phospho-DDR1 signal to the total DDR1 signal. Plot the normalized phospho-DDR1 levels against the this compound concentration to determine the IC50 value and the optimal inhibitory concentration.

Protocol 2: Cell Viability/Cytotoxicity Assay

This protocol describes how to assess the cytotoxic effects of this compound on a cell line using a standard MTT assay.

Materials:

  • This compound

  • DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • This compound Treatment: Prepare a range of this compound concentrations in complete cell culture medium. A wider range is recommended for the initial cytotoxicity assessment (e.g., 0 µM to 50 µM). Remove the old medium from the wells and add 100 µL of the this compound dilutions.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the concentration at which significant cytotoxicity occurs.

Visualizations

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds and Activates PI3K PI3K DDR1->PI3K MAPK_Pathway MAPK Pathway (ERK, JNK, p38) DDR1->MAPK_Pathway NFkB NF-κB DDR1->NFkB Cell_Migration Cell Migration DDR1->Cell_Migration Akt Akt/PKB PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Gene_Expression Gene Expression MAPK_Pathway->Gene_Expression NFkB->Gene_Expression Ddr1_IN_4 This compound Ddr1_IN_4->DDR1 Inhibits

Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Experiment with this compound Check_Results Are the results as expected? Start->Check_Results Problem Identify the problem Check_Results->Problem No End End: Successful Experiment Check_Results->End Yes No_Inhibition No/Low Inhibition Problem->No_Inhibition No Inhibition Cytotoxicity High Cytotoxicity Problem->Cytotoxicity Cytotoxicity Inconsistent Inconsistent Results Problem->Inconsistent Inconsistency Solve_No_Inhibition Increase concentration Check inhibitor stability Verify DDR1 expression No_Inhibition->Solve_No_Inhibition Solve_Cytotoxicity Decrease concentration Check DMSO concentration Perform viability assay Cytotoxicity->Solve_Cytotoxicity Solve_Inconsistent Standardize cell culture Properly mix solutions Aliquot stock inhibitor Inconsistent->Solve_Inconsistent Solve_No_Inhibition->Start Solve_Cytotoxicity->Start Solve_Inconsistent->Start

References

potential off-target effects of Ddr1-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Ddr1-IN-4. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also referred to as Compound 2.45, is a potent and highly selective small-molecule inhibitor of Discoidin Domain Receptor 1 (DDR1) autophosphorylation.[1] DDR1 is a receptor tyrosine kinase that is activated by binding to various types of collagen.[2][3] Upon activation, DDR1 undergoes autophosphorylation, initiating downstream signaling cascades that regulate cellular processes such as proliferation, differentiation, adhesion, migration, and invasion.[2][3][4] this compound acts as a Type II kinase inhibitor, binding to the 'DFG-out' inactive conformation of the DDR1 kinase domain, thereby preventing ATP binding and subsequent phosphorylation.[2][3]

Q2: How selective is this compound for DDR1 over other kinases?

This compound exhibits excellent selectivity for DDR1. In biochemical assays, it has demonstrated significant potency against DDR1 with much lower activity against the closely related DDR2 and a broad panel of other kinases.[1][5]

Q3: What are the known off-target effects of this compound?

Kinome-wide profiling has shown that this compound has a generally clean off-target profile.[5] However, at higher concentrations, some interactions with other kinases may occur. The provided kinase selectivity data summarizes the most significant known off-targets. It is crucial to consider these potential off-target effects when interpreting experimental results, especially when using the inhibitor at concentrations significantly higher than its IC50 for DDR1.

Q4: In which experimental systems has this compound been validated?

This compound has been shown to inhibit DDR1 autophosphorylation in various in vitro and in vivo models. This includes cell-based assays using DDR1-overexpressing HT1080 cells and U2OS cells.[1][2] Furthermore, it has been used in a genetic mouse model of Alport syndrome, where it demonstrated therapeutic efficacy in preserving renal function and reducing tissue damage.[1][5]

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Unexpected cellular phenotype not consistent with DDR1 inhibition. The phenotype may be due to inhibition of a secondary kinase target. At higher concentrations, this compound may engage other kinases.1. Confirm DDR1 target engagement: Perform a Western blot to verify the inhibition of DDR1 phosphorylation at the concentration used. 2. Titrate this compound concentration: Use the lowest effective concentration to minimize off-target effects. 3. Use a structurally distinct DDR1 inhibitor: Compare results with another selective DDR1 inhibitor to see if the phenotype persists. 4. Consult kinase selectivity data: Cross-reference your observed phenotype with the known functions of kinases that are potential off-targets of this compound.
Cell toxicity or reduced viability at expected effective concentrations. While generally having a clean safety profile, high concentrations of any small molecule inhibitor can lead to off-target toxicity. This could be due to the inhibition of kinases essential for cell survival.1. Perform a dose-response curve for cytotoxicity: Determine the concentration at which toxicity is observed and compare it to the concentration required for DDR1 inhibition. 2. Shorten treatment duration: If possible, reduce the exposure time of the cells to this compound. 3. Rescue experiment: If a specific off-target is suspected, attempt to rescue the phenotype by activating its downstream pathway.
Inconsistent results between different cell lines. The expression levels of DDR1 and potential off-target kinases can vary significantly between cell lines. A cell line with low DDR1 expression and high expression of an off-target kinase may exhibit a different response.1. Profile kinase expression: Characterize the expression levels of DDR1 and key potential off-target kinases in your cell lines of interest via qPCR or Western blot. 2. Normalize to DDR1 expression: When comparing effects across cell lines, consider normalizing the observed phenotype to the level of DDR1 expression.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound (Compound 2.45)

KinaseIC50 / KdFold Selectivity (vs. DDR1)Reference
DDR1 29 nM (IC50)1[1]
DDR1 (human) 25.6 ± 2 nM (IC50)1[5]
DDR2 1.9 µM (IC50)~65.5[1]
DDR2 64-fold selective over DDR264[5]

Experimental Protocols

Protocol 1: Cellular Assay for DDR1 Autophosphorylation Inhibition

This protocol describes a method to assess the potency of this compound in inhibiting collagen-induced DDR1 autophosphorylation in a cellular context.

Materials:

  • U2OS cells (or other suitable cell line expressing DDR1)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Collagen Type I (e.g., from rat tail)

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-DDR1 (pY792), anti-total-DDR1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Seeding: Seed U2OS cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 12-24 hours in a serum-free medium.

  • Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) or DMSO for 1-2 hours.

  • Collagen Stimulation: Stimulate the cells with collagen I (e.g., 10 µg/mL) for 90 minutes.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary anti-phospho-DDR1 antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect signal using a chemiluminescent substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an anti-total-DDR1 antibody to normalize for protein loading.

    • Quantify band intensities and calculate the ratio of phospho-DDR1 to total-DDR1.

    • Plot the percentage of inhibition against the this compound concentration to determine the EC50.

Visualizations

DDR1_Signaling_Pathway cluster_ECM Extracellular Matrix cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 Binds DDR1_dimer DDR1 Dimer (Autophosphorylation) DDR1->DDR1_dimer Dimerization & Activation ShcA ShcA DDR1_dimer->ShcA Recruits SHP2 SHP-2 DDR1_dimer->SHP2 Recruits PI3K PI3K DDR1_dimer->PI3K Recruits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) ShcA->Downstream SHP2->Downstream PI3K->Downstream Ddr1_IN_4 This compound Ddr1_IN_4->DDR1_dimer Inhibits Autophosphorylation

Caption: DDR1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Observe Unexpected Phenotype confirm_target Confirm DDR1 Inhibition (Western Blot) start->confirm_target dose_response Perform Dose- Response Curve start->dose_response use_alternative Use Alternative DDR1 Inhibitor confirm_target->use_alternative evaluate_off_target Evaluate Potential Off-Targets (Kinase Profiling) dose_response->evaluate_off_target use_alternative->evaluate_off_target conclusion Conclusion: Attribute Phenotype to DDR1 or Off-Target evaluate_off_target->conclusion

Caption: Workflow for troubleshooting potential off-target effects.

References

interpreting unexpected results with Ddr1-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ddr1-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues encountered when using this selective DDR1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small-molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase. It functions as a type II kinase inhibitor, binding to and stabilizing the "DFG-out" (Asp-Phe-Gly-out) inactive conformation of the kinase domain. This prevents ATP from binding and inhibits the autophosphorylation of DDR1 that is induced by collagen, thereby blocking downstream signaling.

Q2: What are the primary downstream signaling pathways affected by this compound?

A2: DDR1 activation by collagen triggers several downstream signaling cascades. By inhibiting DDR1 phosphorylation, this compound is expected to modulate pathways including the PI3K/AKT/mTOR, MAPK (ERK), and NF-κB pathways.[1][2] The specific cellular context and cell type can influence which of these pathways are predominantly affected.[3]

Q3: What are some potential off-target effects of this compound?

A3: While this compound is designed to be a selective inhibitor, like many kinase inhibitors targeting the conserved ATP-binding pocket, off-target effects are possible and can lead to misinterpretation of experimental data.[4] It is crucial to include appropriate controls in your experiments to validate that the observed phenotype is a direct result of DDR1 inhibition.

Q4: Why might I see a discrepancy between the inhibitor's potency in a biochemical assay versus a cell-based assay?

A4: Discrepancies between biochemical and cellular assay results are a known challenge in drug discovery.[5] Several factors can contribute to this, including cell membrane permeability of the compound, intracellular ATP concentrations which can compete with the inhibitor, and the presence of drug efflux pumps.[5][6] It is also possible that the recombinant kinase used in a biochemical assay may not fully represent the native protein's conformation and activity within the cellular environment.[5]

Troubleshooting Unexpected Results

Unexpected experimental outcomes can arise from a variety of factors. The following tables provide guidance on interpreting and troubleshooting these results.

Table 1: Unexpected Cellular Responses
Unexpected ResultPossible CauseSuggested Troubleshooting Steps
No effect on cell proliferation/viability in a DDR1-expressing cancer cell line. 1. The cell line may not be dependent on DDR1 signaling for survival. 2. Insufficient inhibitor concentration or incubation time. 3. The specific experimental conditions (e.g., serum concentration) may interfere with inhibitor activity.[6]1. Confirm DDR1 expression and phosphorylation status at baseline and after collagen stimulation. 2. Perform a dose-response and time-course experiment. 3. Titrate serum concentration in your assay medium.
Increased cell death or toxicity at expected therapeutic concentrations. 1. Potential off-target effects of the inhibitor.[4] 2. The cell line is highly sensitive to DDR1 inhibition.1. Test the inhibitor in a DDR1-knockout or knockdown cell line to see if the toxic effect persists. 2. Perform a kinase profiling screen to identify potential off-target interactions. 3. Lower the inhibitor concentration and re-assess the phenotype.
Contradictory results in different DDR1-positive cell lines. 1. Cell-type specific signaling pathways and dependencies.[3] DDR1's role can be context-dependent.[3] 2. Variations in the expression levels of DDR1 or its downstream effectors.1. Characterize the DDR1 signaling pathway in each cell line. 2. Normalize DDR1 expression levels and re-evaluate the inhibitor's effect.
Inconsistent results between 2D and 3D cell culture models. 1. Altered cell morphology, polarity, and cell-matrix interactions in 3D culture can impact DDR1 signaling. 2. Differences in inhibitor penetration in 3D models.1. Optimize inhibitor concentration and incubation time for the 3D culture system. 2. Analyze DDR1 expression and localization in both 2D and 3D models.
Table 2: Issues with Biochemical and Molecular Assays
Unexpected ResultPossible CauseSuggested Troubleshooting Steps
No inhibition of DDR1 phosphorylation in Western blot. 1. Inactive inhibitor due to improper storage or handling. 2. Insufficient inhibitor concentration or pre-incubation time. 3. High levels of endogenous ATP in the cell lysate competing with the inhibitor.1. Verify the integrity of the inhibitor stock. 2. Optimize inhibitor concentration and pre-incubation time before collagen stimulation. 3. Ensure cell lysis and washing steps are adequate to reduce intracellular ATP.
Variability in IC50 values between experiments. 1. Inconsistent cell density or passage number. 2. Fluctuations in reagent concentrations (e.g., ATP in kinase assays).[7] 3. Inconsistent incubation times.1. Maintain consistent cell culture practices. 2. Standardize all reagent concentrations and incubation periods. 3. For in vitro kinase assays, ensure the ATP concentration is at or near the Km for the enzyme.[7]
Inhibitor shows activity in a cell-based assay but not in an in vitro kinase assay. 1. The inhibitor may have poor solubility in the kinase assay buffer. 2. The inhibitor might be a pro-drug that requires metabolic activation within the cell. 3. The recombinant kinase used in the in vitro assay may lack necessary post-translational modifications or binding partners present in the cell.1. Check the solubility of this compound in the assay buffer. 2. Consider the possibility of metabolic activation. 3. Use a different source or form of the recombinant kinase.

Experimental Protocols

Western Blot for DDR1 Phosphorylation
  • Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 12-24 hours to reduce baseline receptor tyrosine kinase activity.

  • Inhibitor Incubation: Pre-incubate the cells with this compound at the desired concentrations for 1-2 hours.

  • Collagen Stimulation: Stimulate the cells with soluble collagen I (e.g., 50 µg/mL) for the recommended duration (e.g., 30 minutes to 2 hours) to induce DDR1 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated DDR1 (p-DDR1). Subsequently, probe with an antibody for total DDR1 and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

Cell Viability Assay (MTS/MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Inhibitor Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired duration (e.g., 48-72 hours).

  • Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate as required.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Visualizing Pathways and Workflows

DDR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling DDR1 DDR1 PI3K_AKT PI3K/AKT Pathway DDR1->PI3K_AKT MAPK MAPK Pathway DDR1->MAPK NFkB NF-kB Pathway DDR1->NFkB Collagen Collagen Collagen->DDR1 Activates Ddr1_IN_4 This compound Ddr1_IN_4->DDR1 Inhibits Cell_Responses Cell Proliferation, Migration, Survival PI3K_AKT->Cell_Responses MAPK->Cell_Responses NFkB->Cell_Responses

Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Unexpected Result check_inhibitor Verify Inhibitor Integrity & Concentration start->check_inhibitor check_cells Confirm Cell Line Properties (DDR1 expression) check_inhibitor->check_cells Inhibitor OK optimize_assay Optimize Assay Conditions (Time, Dose, Serum) check_cells->optimize_assay Cells OK western_blot Perform Western Blot for p-DDR1 optimize_assay->western_blot Optimized off_target_ctrl Use DDR1 KO/KD Control Cells western_blot->off_target_ctrl Target Engagement Confirmed interpret Interpret Results off_target_ctrl->interpret Phenotype is DDR1-dependent

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

how to control for Ddr1-IN-4 off-target kinase activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the off-target kinase activity of Ddr1-IN-4. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended target?

This compound is a small molecule inhibitor designed to target Discoidin Domain Receptor 1 (DDR1). DDR1 is a receptor tyrosine kinase (RTK) that is activated by collagen.[1][2][3] Upon collagen binding, DDR1 undergoes autophosphorylation, initiating downstream signaling cascades that are involved in cellular processes such as proliferation, differentiation, adhesion, migration, and invasion.[1][2] Dysregulation of DDR1 has been implicated in various diseases, including cancer and fibrosis.[4][5]

Q2: What are "off-target" effects and why are they a concern for kinase inhibitors like this compound?

Off-target effects occur when a drug or inhibitor binds to and affects proteins other than its intended target.[6] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common issue.[4] These unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected physiological effects, making it crucial to identify and control for them.[6]

Q3: How can I determine the selectivity profile of my batch of this compound?

The most direct way to determine the selectivity of a kinase inhibitor is through comprehensive kinase profiling assays. A widely used platform is KinomeScan, which assesses the binding of an inhibitor against a large panel of kinases (e.g., over 450).[1][2] This will provide a quantitative measure of the inhibitor's affinity for its intended target versus a wide range of other kinases.

Troubleshooting Guide

Problem: I'm observing a cellular phenotype that is inconsistent with known DDR1 signaling.

This could be due to off-target effects of this compound. Here’s a step-by-step guide to troubleshoot this issue:

Step 1: Confirm On-Target DDR1 Inhibition

Before investigating off-targets, it is essential to confirm that this compound is effectively inhibiting DDR1 in your experimental system.

  • Experiment: Western Blot for DDR1 Autophosphorylation.

  • Purpose: To verify that this compound inhibits collagen-induced autophosphorylation of DDR1 at a specific tyrosine residue (e.g., Y792).[7]

  • Expected Outcome: A dose-dependent decrease in phosphorylated DDR1 levels in the presence of this compound upon collagen stimulation.

Step 2: Identify Potential Off-Targets

If on-target inhibition is confirmed, the next step is to identify potential off-target kinases.

  • Experiment: Kinase Selectivity Profiling (e.g., KinomeScan).

  • Purpose: To obtain a comprehensive list of kinases that bind to this compound and their respective binding affinities (Kd values).

  • Data Presentation: The results should be summarized in a table to clearly compare the affinity for DDR1 against other kinases.

Step 3: Validate Off-Target Engagement in Cells

A binding affinity from a profiling assay does not always translate to functional inhibition in a cellular context. It is crucial to validate these interactions in your cellular model.

  • Experiment: Cellular Thermal Shift Assay (CETSA).

  • Purpose: To confirm that this compound binds to and stabilizes potential off-target kinases in intact cells.[8][9]

  • Expected Outcome: A thermal shift (increased stability at higher temperatures) for the off-target kinase in the presence of this compound.

Step 4: Assess the Functional Consequence of Off-Target Inhibition

Once off-target engagement is confirmed, you need to determine if this interaction is functionally relevant.

  • Experiment: Western Blot for Phosphorylation of Off-Target Substrates.

  • Purpose: To measure the phosphorylation status of a known downstream substrate of the identified off-target kinase.

  • Expected Outcome: A change in the phosphorylation of the substrate that correlates with the dose of this compound used.

Step 5: Employ Control Experiments to Isolate DDR1-Specific Effects

To definitively attribute a phenotype to DDR1 inhibition, it is important to use orthogonal approaches.

  • Use a Structurally Unrelated DDR1 Inhibitor: Compare the phenotype induced by this compound with that of another potent and selective DDR1 inhibitor with a different chemical scaffold (e.g., DDR1-IN-1).[1][2] If the phenotype is the same, it is more likely to be on-target.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate DDR1 expression. If the phenotype of DDR1 knockdown/knockout mimics the effect of this compound, it provides strong evidence for on-target activity.

  • Use an Inhibitor-Resistant Mutant: Introduce a mutation in DDR1 that confers resistance to this compound (e.g., a gatekeeper mutation like G707A for DDR1-IN-1).[2] If this compound fails to elicit the phenotype in cells expressing the resistant mutant, this confirms the effect is on-target.

Data Presentation

Table 1: Template for this compound Kinase Selectivity Profile

Researchers should populate this table with data obtained from a kinase profiling assay (e.g., KinomeScan).

Kinase TargetBinding Affinity (Kd, nM)Selectivity Score (S-score)
DDR1 (On-Target) e.g., 10e.g., 0.01
DDR2e.g., 250e.g., 0.25
ABL1e.g., >10,000e.g., >1
SRCe.g., 800e.g., 0.8
Other identified off-targetsUser-generated dataUser-generated data
  • Kd: Dissociation constant; a lower value indicates tighter binding.

  • S-score: A measure of selectivity, often calculated as the percentage of kinases that bind with a certain affinity. A lower S-score indicates higher selectivity.

Experimental Protocols

Western Blot for DDR1 Autophosphorylation

Objective: To measure the inhibition of collagen-induced DDR1 autophosphorylation by this compound.

Methodology:

  • Cell Culture and Starvation: Plate cells (e.g., U2OS or other DDR1-expressing cells) and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours.

  • Inhibitor Treatment: Pre-treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) or DMSO vehicle control for 1-2 hours.

  • Collagen Stimulation: Stimulate the cells with collagen (e.g., 10 µg/mL of Collagen IV for DDR1) for the desired time (DDR1 activation is slow, so 2-4 hours may be necessary).[7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-DDR1 (e.g., pY792) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total DDR1 to normalize for protein loading.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target (DDR1) and potential off-targets in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or DMSO vehicle control for 1-3 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[10]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[11]

  • Sample Preparation and Western Blotting:

    • Collect the supernatant (soluble fraction).

    • Measure protein concentration.

    • Perform Western blotting for the target protein (DDR1 or a suspected off-target) as described in the protocol above.

  • Data Analysis: Quantify the band intensities at each temperature. A ligand-bound protein will be more stable and thus remain in the soluble fraction at higher temperatures, resulting in a shift in the melting curve.

Visualizations

DDR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Collagen->DDR1 binds DDR1_dimer DDR1 Dimer (Autophosphorylation) DDR1->DDR1_dimer dimerizes SHC1 SHC1 DDR1_dimer->SHC1 PI3K PI3K DDR1_dimer->PI3K RAS RAS SHC1->RAS AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Migration, Invasion) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Ddr1_IN_4 This compound Ddr1_IN_4->DDR1_dimer inhibits

Figure 1. Simplified DDR1 signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow Start Start: Unexpected Phenotype Observed Confirm_On_Target 1. Confirm On-Target Inhibition (e.g., pDDR1 Western Blot) Start->Confirm_On_Target Decision On-Target Inhibition Confirmed? Confirm_On_Target->Decision Identify_Off_Targets 2. Identify Potential Off-Targets (KinomeScan) Validate_Engagement 3. Validate Cellular Engagement (CETSA) Identify_Off_Targets->Validate_Engagement Assess_Function 4. Assess Functional Consequence (Substrate Phosphorylation WB) Validate_Engagement->Assess_Function Controls 5. Use Orthogonal Controls (e.g., siRNA, different inhibitor) Assess_Function->Controls Conclusion Conclusion: Differentiate On- vs. Off-Target Effects Controls->Conclusion Decision->Start No, re-evaluate on-target activity Decision->Identify_Off_Targets Yes

Figure 2. Experimental workflow for troubleshooting off-target kinase activity.

References

Ddr1-IN-4 stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ddr1-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1) autophosphorylation.[1][2] DDR1 is a receptor tyrosine kinase that is activated by collagen and plays a crucial role in cell adhesion, proliferation, migration, and matrix remodeling.[3] By inhibiting the autophosphorylation of DDR1, this compound blocks the downstream signaling pathways.

2. What are the primary challenges when working with this compound in aqueous solutions?

The main challenge with this compound is its low aqueous solubility. Like many kinase inhibitors, it is a hydrophobic molecule. This can lead to several issues in experimental settings, including:

  • Precipitation: The compound may precipitate out of solution when a concentrated stock in an organic solvent (like DMSO) is diluted into an aqueous buffer.

  • Inaccurate Concentration: Precipitation can lead to an actual concentration in the aqueous medium that is much lower than the intended concentration, affecting the accuracy and reproducibility of experimental results.

  • Reduced Activity: If the compound is not fully dissolved, its effective concentration and biological activity will be diminished.

Troubleshooting Guide

3. My this compound precipitated when I diluted my DMSO stock in my aqueous buffer. What should I do?

Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions. First, dilute the DMSO stock to an intermediate concentration in a small volume of buffer, ensuring it remains dissolved, and then add this to the final volume.[4]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible, ideally below 0.5% for cell-based assays to avoid solvent toxicity.[4] However, a slightly higher DMSO concentration (e.g., up to 1%) might be necessary to maintain solubility. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

  • Use of Co-solvents: For in vivo studies and potentially for some in vitro assays, co-solvents can be used. A common formulation includes PEG300 and Tween 80 in addition to DMSO and saline.[4]

  • Sonication and Warming: Gentle warming (e.g., to 37°C) and sonication can help to redissolve precipitated compound.[2] However, be cautious with temperature-sensitive compounds, although there is no specific data to suggest this compound is unstable at this temperature.

  • Visual Inspection: Always visually inspect your final solution for any signs of precipitation before use. If precipitates are visible, the solution should not be used as the actual concentration is unknown.

4. How can I determine the stability of this compound in my specific aqueous buffer and experimental conditions?

  • Methodology:

    • Prepare your final working solution of this compound in your aqueous buffer.

    • Incubate the solution under the same conditions as your experiment (e.g., temperature, light exposure).

    • At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • Analyze the concentration of this compound in the aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area over time would indicate degradation or precipitation.

    • Concurrently, you can assess the biological activity of the stored solution in your assay to see if it diminishes over time.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₃H₂₀BrF₃N₆O₃[2]
Molecular Weight 565.34 g/mol [2]
IC₅₀ for DDR1 29 nM[1][2]
IC₅₀ for DDR2 1.9 µM[1][2]
Solubility DMSO: ≥ 200 mg/mL (≥ 353.77 mM)[1]

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationReference
Solid Powder -20°C3 years[1]
In Solvent (DMSO) -80°C1 year[1]

Experimental Protocols

Protocol for Preparing this compound Working Solutions for In Vitro Assays

This protocol provides a general guideline for preparing aqueous working solutions of this compound from a DMSO stock. Researchers should optimize the final DMSO concentration for their specific cell lines and assays.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 5.65 mg of this compound in 1 mL of DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Intermediate Dilutions (if necessary):

    • For preparing a range of concentrations for a dose-response experiment, it is recommended to perform serial dilutions of the 10 mM stock in 100% DMSO.[5]

  • Prepare the Final Working Solution:

    • On the day of the experiment, thaw an aliquot of the DMSO stock solution.

    • To minimize precipitation, add the DMSO stock solution to your aqueous buffer while vortexing gently.

    • It is crucial to keep the final DMSO concentration in the aqueous solution as low as possible, typically below 0.5%, to avoid cytotoxicity.[4]

    • Example: To prepare 1 mL of a 10 µM working solution in cell culture medium with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM DMSO stock to 999 µL of the medium.

    • Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.

Important Considerations:

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same aqueous buffer with the same final concentration of DMSO used for the this compound solution.

  • Fresh Preparation: It is recommended to prepare fresh working solutions for each experiment and to use them immediately to minimize potential degradation or precipitation over time.

Visualization

DDR1 Signaling Pathway

DDR1_Signaling_Pathway cluster_collagen Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Collagen Collagen (I, IV) DDR1 DDR1 Collagen->DDR1 Binds and Activates Shc Shc DDR1->Shc Phosphorylates PI3K PI3K DDR1->PI3K Activates Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB mTOR->Transcription NFkB->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival

DDR1 signaling pathways.

Upon binding of collagen, DDR1 undergoes autophosphorylation, leading to the activation of downstream signaling cascades.[3][6] One major pathway involves the recruitment of the adaptor protein Shc, which in turn activates the Ras/Raf/MEK/ERK pathway, ultimately leading to changes in gene transcription that promote cell proliferation and migration.[7] Another key pathway activated by DDR1 is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth.[6] DDR1 activation can also lead to the activation of NF-κB, a transcription factor that regulates genes involved in inflammation and cell survival.[6] These pathways collectively contribute to the diverse cellular responses mediated by DDR1 signaling.

References

addressing batch-to-batch variability of Ddr1-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ddr1-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during their experiments with this selective Ddr1 kinase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are intended to help you navigate and resolve issues related to the use of this compound, with a particular focus on addressing potential batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (Ddr1) autophosphorylation.[1] It functions as a Type II kinase inhibitor, binding to the DFG-out conformation of the Ddr1 kinase domain. This binding stabilizes an inactive conformation of the kinase, preventing ATP from binding and subsequently inhibiting the receptor's kinase activity. This targeted inhibition can be instrumental in studying the role of Ddr1 in various physiological and pathological processes, including fibrosis and cancer.[2][3]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are crucial to maintain the integrity and activity of this compound. It is recommended to store the solid compound at -20°C for long-term stability. For preparing stock solutions, dimethyl sulfoxide (DMSO) is a common solvent. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. When preparing working solutions, it is important to ensure the compound is fully dissolved, which may sometimes require sonication.[1] Always refer to the manufacturer's specific instructions on the certificate of analysis for the most accurate information.

Q3: I am observing inconsistent results between different batches of this compound. What could be the potential causes?

Batch-to-batch variability in small molecule inhibitors like this compound can arise from several factors, although specific issues for this compound are not widely documented. Potential causes include:

  • Purity Differences: The presence and profile of impurities can vary between synthesis batches.[1] Even small amounts of highly potent impurities can significantly alter the observed biological activity.[1]

  • Compound Stability and Degradation: Improper storage or handling can lead to degradation of the compound, resulting in decreased potency.

  • Solubility and Formulation Issues: Inconsistent dissolution of the compound can lead to variability in the effective concentration in your experiments.[4]

  • Variations in Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities and dissolution rates, affecting bioavailability and potency.

Troubleshooting Guide: Addressing Inconsistent Activity of this compound

This guide provides a systematic approach to troubleshooting unexpected or inconsistent results with this compound.

Problem 1: Reduced or No Inhibitory Activity

If you observe a decrease in or complete loss of this compound's inhibitory effect, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step Experimental Protocol
Compound Degradation 1. Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light and moisture. 2. Use a Fresh Aliquot: If using a stock solution that has undergone multiple freeze-thaw cycles, switch to a freshly prepared aliquot. 3. Prepare Fresh Stock Solution: If the issue persists, prepare a new stock solution from the solid compound.Protocol for Preparing Fresh Stock Solution: 1. Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation. 2. Weigh the required amount of solid compound in a sterile microcentrifuge tube. 3. Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM). 4. Vortex and sonicate briefly to ensure complete dissolution. 5. Aliquot the stock solution into smaller volumes in sterile tubes and store at -80°C.
Incorrect Concentration 1. Verify Calculations: Double-check all calculations for preparing stock and working solutions. 2. Calibrate Pipettes: Ensure that the pipettes used for dilutions are properly calibrated.N/A
Experimental Assay Issues 1. Validate Assay Components: Ensure all other reagents in your assay (e.g., ATP, substrate, enzyme) are active and used at the correct concentrations.[5][6] 2. Run Positive and Negative Controls: Include a known Ddr1 inhibitor as a positive control and a vehicle-only (DMSO) as a negative control.N/A
Problem 2: Higher than Expected Inhibitory Activity (Increased Potency)

An unexpected increase in the potency of this compound could be due to the following:

Potential Cause Troubleshooting Step Experimental Protocol
Presence of Potent Impurities 1. Review Certificate of Analysis (CoA): Check the purity of the batch as stated on the CoA provided by the supplier. 2. Analytical Chemistry Verification: If possible, perform analytical tests such as HPLC-MS to verify the purity and identify any potential impurities.[7] 3. Contact Supplier: Reach out to the supplier to inquire about any known issues with the specific batch.High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment: 1. Mobile Phase Preparation: Prepare appropriate mobile phases (e.g., acetonitrile and water with 0.1% formic acid). 2. Sample Preparation: Dilute a small amount of the this compound stock solution in the mobile phase. 3. HPLC Analysis: Inject the sample onto a suitable C18 column. Run a gradient elution to separate the main compound from any impurities. 4. Data Analysis: Analyze the chromatogram to determine the percentage of the main peak (this compound) and identify any impurity peaks. Mass spectrometry (MS) can be coupled to HPLC to determine the molecular weight of impurities.
Inaccurate Compound Concentration 1. Verify Weighing and Dilutions: Re-examine the initial weighing of the solid compound and all subsequent dilution steps.N/A
Assay Sensitivity 1. Check Assay Conditions: Variations in ATP concentration in kinase assays can significantly affect the apparent IC50 value of an inhibitor.[5][6] Ensure consistent ATP concentrations across experiments.N/A
Quantitative Data Summary: this compound Potency
ParameterValueCell Line/SystemReference
IC50 (Ddr1) 29 nMBiochemical Assay[1]
IC50 (Ddr2) 1.9 µMBiochemical Assay[1]
Inhibition of Ddr1 phosphorylation >70% at 1 µMDDR1-overexpressing HT1080 cells[1]

Signaling Pathway and Experimental Workflow Diagrams

To aid in experimental design and data interpretation, the following diagrams illustrate the Ddr1 signaling pathway and a general workflow for investigating this compound activity.

Ddr1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Collagen Collagen Ddr1 Ddr1 Receptor Collagen->Ddr1 Binds Ddr1_kinase Ddr1 Kinase Domain Ddr1->Ddr1_kinase Autophosphorylation Autophosphorylation Ddr1_kinase->Autophosphorylation Activates Ddr1_IN_4 This compound Ddr1_IN_4->Ddr1_kinase Inhibits Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Autophosphorylation->Downstream_Signaling Initiates Cellular_Response Cellular Response (Proliferation, Migration, etc.) Downstream_Signaling->Cellular_Response Regulates

Caption: Simplified Ddr1 signaling pathway and the inhibitory action of this compound.

Ddr1_IN_4_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_troubleshooting Troubleshooting A Obtain this compound (Verify CoA) B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C Prepare Working Dilutions B->C E Treat with this compound (and controls) C->E D Cell Culture or Biochemical Assay Setup D->E F Incubate for Defined Period E->F G Measure Ddr1 Phosphorylation (e.g., Western Blot, ELISA) F->G H Assess Downstream Effects (e.g., Cell Viability, Migration) G->H I Data Analysis (e.g., IC50 determination) H->I J Inconsistent Results? I->J J->A Check Compound Quality J->D Review Assay Protocol

Caption: General experimental workflow for testing this compound activity.

References

Validation & Comparative

Ddr1-IN-4: A Comparative Guide to a Potent and Selective DDR1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ddr1-IN-4 with other prominent Discoidin Domain Receptor 1 (DDR1) inhibitors. The information presented is curated from peer-reviewed scientific literature and is intended to assist researchers in selecting the most appropriate tool compounds for their studies.

Introduction to DDR1 and Its Inhibition

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is activated by collagen.[1] Its activation triggers downstream signaling pathways that are involved in a variety of cellular processes, including proliferation, migration, and extracellular matrix remodeling.[2][3] Dysregulation of DDR1 signaling has been implicated in several diseases, including fibrosis, inflammation, and various cancers.[4][5] This has made DDR1 an attractive therapeutic target, leading to the development of small molecule inhibitors.

This compound has emerged as a highly potent and selective inhibitor of DDR1. This guide will compare its performance against other well-characterized DDR1 inhibitors, including both selective and multi-targeted agents.

Comparative Analysis of DDR1 Inhibitors

The following table summarizes the in vitro potency of this compound and other DDR1 inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity.

InhibitorDDR1 IC50 (nM)DDR2 IC50 (nM)Selectivity (DDR2/DDR1)Other Notable Targets
This compound 291900~66-fold-
DDR1-IN-1105413~4-foldABL, KIT, PDGFRβ (binding observed in KinomeScan, but not confirmed in enzymatic assays)[6][7]
DDR1-IN-247145~3-foldAbl, BLK, CSK, EGFR, LCK, PDGFRβ[6][7]
Imatinib41-33771-675VariableBCR-ABL, c-Kit, PDGFR[8][9]
Nilotinib3.7-4355VariableBCR-ABL[5]
Dasatinib0.5-1.351.4VariableBCR-ABL, Src family kinases[5]
Ponatinib991-foldBCR-ABL and various mutants[8][9]

Note: IC50 values can vary between different studies and assay conditions. The data presented here is a compilation from multiple sources to provide a comparative overview.

Signaling Pathways and Experimental Workflows

To understand the context of DDR1 inhibition, it is crucial to visualize the signaling pathways it modulates and the experimental workflows used to assess inhibitor activity.

DDR1 Signaling Pathway

Upon binding to collagen, DDR1 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways activated by DDR1 include the MAPK/ERK, PI3K/Akt, and NF-κB pathways, which regulate cellular processes like proliferation, survival, and inflammation.

DDR1_Signaling_Pathway DDR1 Signaling Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Dimerization Dimerization & Autophosphorylation DDR1->Dimerization SHC SHC Dimerization->SHC PI3K PI3K Dimerization->PI3K NFkB NF-κB Dimerization->NFkB GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts to PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Survival Survival Akt->Survival NFkB->Survival

Caption: Simplified DDR1 signaling cascade upon collagen binding.

Experimental Workflow: In Vitro Kinase Assay

The potency of DDR1 inhibitors is typically determined using an in vitro kinase assay. The LanthaScreen™ Eu Kinase Binding Assay is a common method that measures the displacement of a fluorescent tracer from the kinase's ATP binding pocket by the inhibitor.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start PrepareReagents Prepare Reagents: DDR1 Enzyme, Fluorescent Tracer, Europium-labeled Antibody, Inhibitor Dilutions Start->PrepareReagents DispenseInhibitor Dispense Inhibitor Dilutions into Microplate Wells PrepareReagents->DispenseInhibitor AddKinaseTracer Add DDR1 Enzyme and Fluorescent Tracer Mixture DispenseInhibitor->AddKinaseTracer Incubate Incubate at Room Temperature AddKinaseTracer->Incubate ReadPlate Read Plate on a Fluorescence Plate Reader (FRET Signal) Incubate->ReadPlate AnalyzeData Analyze Data to Determine IC50 ReadPlate->AnalyzeData End End AnalyzeData->End Cell_Assay_Workflow Cell-Based Autophosphorylation Assay Workflow Start Start SeedCells Seed DDR1-expressing Cells in a Multi-well Plate Start->SeedCells StarveCells Serum-starve Cells SeedCells->StarveCells PretreatInhibitor Pre-treat Cells with Inhibitor Dilutions StarveCells->PretreatInhibitor StimulateCollagen Stimulate Cells with Collagen PretreatInhibitor->StimulateCollagen LyseCells Lyse Cells to Extract Proteins StimulateCollagen->LyseCells WesternBlot Perform Western Blotting (p-DDR1 and Total DDR1) LyseCells->WesternBlot Quantify Quantify Band Intensities and Determine EC50 WesternBlot->Quantify End End Quantify->End

References

A Head-to-Head Comparison of DDR1-IN-4 and DDR1-IN-1: Efficacy and Selectivity in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for advancing preclinical studies. This guide provides a comprehensive comparison of two notable Discoidin Domain Receptor 1 (DDR1) inhibitors: DDR1-IN-4 and DDR1-IN-1. We delve into their comparative efficacy, selectivity, and the experimental methodologies used to characterize them, presenting the data in a clear and structured format to aid in informed decision-making.

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that, upon activation by collagen, plays a pivotal role in a multitude of cellular processes, including proliferation, migration, and extracellular matrix remodeling.[1][2] Its dysregulation has been implicated in various diseases, most notably in fibrosis and cancer, making it an attractive therapeutic target.[2][3] DDR1-IN-1 was one of the first potent and selective inhibitors to be developed, binding to the 'DFG-out' inactive conformation of the kinase. More recently, this compound (also known as Compound 2.45) has emerged as a highly potent and selective inhibitor of DDR1 autophosphorylation.[4][5]

Quantitative Efficacy and Selectivity

A direct comparison of this compound and DDR1-IN-1 reveals notable differences in their inhibitory potency and selectivity against the closely related DDR2. The available data, summarized from distinct studies, indicates that this compound exhibits significantly higher potency for DDR1.

InhibitorTargetIC50 (nM)Selectivity (DDR2/DDR1)Assay
This compound DDR129[4]~65.5-foldNot specified
DDR21900[4]
DDR1-IN-1 DDR1105[6][7][8]~3.9-foldLanthaScreen® Eu Kinase Binding Assay[6]
DDR2413[6][7][8]

Table 1: Biochemical Inhibitory Activity of this compound and DDR1-IN-1. This table summarizes the half-maximal inhibitory concentration (IC50) values for each inhibitor against DDR1 and DDR2. The selectivity is calculated as the ratio of the IC50 for DDR2 to the IC50 for DDR1. It is important to note that the IC50 values for this compound and DDR1-IN-1 were determined in separate studies using different assay methodologies, which may influence the direct comparability of these values.

In cellular assays, both inhibitors have demonstrated the ability to block DDR1 autophosphorylation.

InhibitorCell LineEfficacy MeasurementExperimental Conditions
This compound HT1080 (DDR1-overexpressing)>70% inhibition of DDR1 phosphorylation at 1 µM[4]ELISA-type assay[9]
DDR1-IN-1 U2OS (tetracycline-inducible DDR1 expression)EC50 = 86 nM for basal autophosphorylation[5]Western blot analysis of p-DDR1 (Y513)[5][10]

Table 2: Cellular Activity of this compound and DDR1-IN-1. This table presents the cellular efficacy of the two inhibitors in blocking DDR1 phosphorylation. The different cell lines and assay methods used should be considered when comparing these results.

Experimental Methodologies

To provide a thorough understanding of the presented data, the following are detailed protocols for the key experiments cited.

Biochemical Kinase Inhibition Assay (LanthaScreen®) for DDR1-IN-1

The in vitro kinase inhibitory activity of DDR1-IN-1 was determined using the LanthaScreen® Eu Kinase Binding Assay.[6][11] This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound.

Protocol Outline:

  • Reagent Preparation: All reagents (DDR1 kinase, Eu-labeled anti-tag antibody, Alexa Fluor® 647-labeled tracer, and test compound) are prepared in a buffer solution.

  • Assay Plate Preparation: Serial dilutions of DDR1-IN-1 are added to the wells of a 384-well plate.

  • Kinase/Antibody Addition: A pre-mixed solution of DDR1 kinase and the Eu-labeled anti-tag antibody is added to each well.

  • Tracer Addition: The Alexa Fluor® 647-labeled tracer is then added to initiate the binding reaction.

  • Incubation: The plate is incubated at room temperature for 1 hour to allow the binding to reach equilibrium.

  • Data Acquisition: The TR-FRET signal is measured using a microplate reader. The signal is proportional to the amount of tracer bound to the kinase.

  • Data Analysis: The IC50 values are calculated from the dose-response curves generated by plotting the TR-FRET signal against the inhibitor concentration.

Cellular DDR1 Autophosphorylation Assay (Western Blot) for DDR1-IN-1

The cellular potency of DDR1-IN-1 was assessed by measuring its ability to inhibit collagen-induced DDR1 autophosphorylation in U2OS cells engineered to express DDR1 under a tetracycline-inducible promoter.[5][10]

Protocol Outline:

  • Cell Culture and DDR1 Induction: U2OS cells are cultured and DDR1 expression is induced by the addition of doxycycline for 48 hours.[10]

  • Inhibitor Pre-treatment: Cells are pre-treated with varying concentrations of DDR1-IN-1 for 1 hour.[5][10]

  • Collagen Stimulation: The media is replaced with media containing 10 µg/mL of rat tail collagen I and the respective concentrations of DDR1-IN-1 for 2 hours to stimulate DDR1 autophosphorylation.[5][10]

  • Cell Lysis: Cells are washed with cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.[5]

  • Western Blot Analysis: Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated DDR1 (pY513) and total DDR1.[5]

  • Quantification and EC50 Determination: The band intensities are quantified, and the ratio of phosphorylated DDR1 to total DDR1 is calculated. The EC50 value is determined from the dose-response curve.[5]

Cellular DDR1 Phosphorylation Assay (ELISA) for this compound

The inhibitory effect of this compound on DDR1 phosphorylation was evaluated in HT1080 cells overexpressing DDR1 using an ELISA-based assay.[9]

Protocol Outline:

  • Cell Plating and Serum Starvation: HT1080 cells overexpressing DDR1 are plated in a 96-well plate and then serum-starved for 24 hours.[9]

  • Inhibitor Treatment: Serial dilutions of this compound are added to the cells.

  • Collagen Stimulation: Cells are stimulated with collagen to induce DDR1 phosphorylation (specific collagen type and concentration not detailed in the provided abstract).

  • Cell Lysis and ELISA: Cells are lysed, and the lysates are analyzed using a sandwich ELISA. The wells are coated with a capture antibody for total DDR1. A detection antibody specific for phosphorylated DDR1 is then used, followed by a secondary antibody conjugated to a reporter enzyme for colorimetric detection.

  • Data Analysis: The absorbance is measured, and the percentage of inhibition of DDR1 phosphorylation is calculated relative to a vehicle-treated control.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental designs, the following diagrams are provided.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 Binds Dimerization Dimerization & Autophosphorylation DDR1->Dimerization SHC1 SHC1 Dimerization->SHC1 Recruits PI3K PI3K Dimerization->PI3K Activates GRB2 GRB2 SHC1->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Responses Cellular Responses (Proliferation, Migration, Survival) ERK->Cell_Responses AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Responses

Caption: DDR1 Signaling Pathway.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay DDR1_IN_1_Bio DDR1-IN-1 (LanthaScreen®) IC50 IC50 Determination DDR1_IN_1_Bio->IC50 DDR1_IN_4_Bio This compound (Not Specified) DDR1_IN_4_Bio->IC50 EC50 Efficacy Measurement (EC50 / % Inhibition) DDR1_IN_1_Cell DDR1-IN-1 (U2OS Cells, Western Blot) DDR1_IN_1_Cell->EC50 DDR1_IN_4_Cell This compound (HT1080 Cells, ELISA) DDR1_IN_4_Cell->EC50

References

Ddr1-IN-4: A Comparative Analysis of Selectivity Against DDR2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of the discoidin domain receptor 1 (DDR1) inhibitor, Ddr1-IN-4 (also known as DDR1-IN-1), against its closely related family member, DDR2. The following sections present quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways to offer a comprehensive overview for research and drug development applications.

Quantitative Selectivity Profile

The inhibitory activity of this compound and its analog, Ddr1-IN-2, against DDR1 and DDR2 has been quantified using biochemical kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized in the table below. Lower IC50 values indicate greater potency.

InhibitorTargetIC50 (nM)Selectivity (DDR2 IC50 / DDR1 IC50)
This compound (DDR1-IN-1) DDR1105[1][2][3][4][5]~3.9-fold
DDR2413[2][3][4][5]
Ddr1-IN-2 DDR147[3][4][5]~3.1-fold
DDR2145[3][4][5]

As the data indicates, this compound demonstrates a notable selectivity for DDR1 over DDR2, being approximately 3.9-fold more potent in inhibiting DDR1. Its analog, Ddr1-IN-2, also shows a preference for DDR1, with a selectivity of approximately 3.1-fold.

Experimental Protocols

The IC50 values presented were determined using the LanthaScreen® Eu Kinase Binding Assay. This assay is a fluorescence resonance energy transfer (FRET)-based method for measuring the binding of inhibitors to the kinase active site.

LanthaScreen® Eu Kinase Binding Assay Protocol

Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's ATP binding pocket by a test compound. The kinase is labeled with a europium (Eu) chelate, and the tracer is labeled with an Alexa Fluor® 647 fluorophore. When the tracer is bound to the kinase, FRET occurs between the Eu donor and the Alexa Fluor® 647 acceptor. An inhibitor competing with the tracer for the ATP binding site will disrupt FRET, leading to a decrease in the emission signal from the acceptor fluorophore.

Materials:

  • DDR1 or DDR2 enzyme

  • Eu-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer

  • Kinase buffer

  • Test compound (e.g., this compound)

  • 384-well microplates

  • Plate reader capable of time-resolved FRET measurements

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in the appropriate buffer.

  • Reaction Setup: The kinase, Eu-labeled antibody, and test compound are added to the wells of a 384-well plate and incubated.

  • Tracer Addition: The Alexa Fluor® 647-labeled tracer is added to initiate the binding reaction.

  • Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Data Acquisition: The plate is read on a time-resolved FRET-capable plate reader, measuring the emission from both the europium donor and the Alexa Fluor® 647 acceptor.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 values are then determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

DDR1 and DDR2 are receptor tyrosine kinases that are activated by collagen. Upon activation, they initiate downstream signaling cascades that regulate various cellular processes. The diagrams below illustrate the key signaling pathways associated with each receptor.

DDR1_Signaling_Pathway cluster_collagen Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Collagen->DDR1 binds PI3K PI3K DDR1->PI3K MAPK_ERK MAPK/ERK DDR1->MAPK_ERK JAK JAK DDR1->JAK NFkB NF-κB DDR1->NFkB Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Migration) Akt->Transcription MAPK_ERK->Transcription STAT STAT JAK->STAT STAT->Transcription NFkB->Transcription

Caption: DDR1 Signaling Pathway.

DDR2_Signaling_Pathway cluster_collagen Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR2 DDR2 Collagen->DDR2 binds Src Src DDR2->Src SHC SHC DDR2->SHC JAK JAK DDR2->JAK PI3K PI3K DDR2->PI3K Erk1_2 Erk1/2 Src->Erk1_2 SHC->Erk1_2 STAT STAT JAK->STAT Transcription Gene Transcription (Proliferation, Differentiation, Adhesion) Erk1_2->Transcription PI3K->Transcription STAT->Transcription

Caption: DDR2 Signaling Pathway.

Upon collagen binding, both DDR1 and DDR2 activate several downstream signaling pathways. DDR1 activation is known to stimulate pathways including PI3K/Akt, MAPK/ERK, and JAK/STAT.[6][7] DDR2 signaling involves the activation of Src, SHC, JAK, Erk1/2, and PI3K.[8] While there is some overlap in their signaling cascades, the differential engagement of certain downstream effectors may contribute to their distinct biological functions. The selective inhibition of DDR1 by this compound offers a valuable tool to dissect the specific roles of DDR1 in various physiological and pathological processes.

References

Ddr1-IN-4 vs. Imatinib: A Comparative Guide to DDR1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology, fibrosis, and inflammatory diseases, the Discoidin Domain Receptor 1 (DDR1) has emerged as a compelling therapeutic target. This receptor tyrosine kinase, activated by collagen, plays a pivotal role in cell adhesion, migration, proliferation, and matrix remodeling. Two notable inhibitors have been central to investigating DDR1's function: the highly selective Ddr1-IN-4 and the multi-targeted kinase inhibitor, imatinib. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Key Performance Differences

FeatureThis compoundImatinib
Primary Target Discoidin Domain Receptor 1 (DDR1)BCR-ABL, c-Kit, PDGFR, DDR1
Mechanism of Action Type II Kinase Inhibitor (Binds to DFG-out conformation)Type II Kinase Inhibitor (Binds to DFG-out conformation)
Potency (DDR1 IC50) 29 nM[1]41 nM[2], 43 nM[3]
Selectivity Highly selective for DDR1 over DDR2 and other kinasesMulti-targeted, inhibits several kinases
Cellular Efficacy (EC50) ~86 nM (DDR1-IN-1, a closely related analog)[4][5]21 nM[2][6]
Dissociation Constant (Kd) Not widely reported1.9 nM[6]

In-Depth Analysis

Potency and Efficacy

Both this compound and imatinib are potent inhibitors of DDR1, operating in the nanomolar range. This compound exhibits a slightly lower IC50 value for DDR1 (29 nM) compared to imatinib (around 41-43 nM) in biochemical assays.[1][2][3] However, in cellular assays measuring the inhibition of collagen-induced DDR1 autophosphorylation, imatinib has been reported to have a lower EC50 (21 nM) than a close analog of this compound, DDR1-IN-1 (86 nM).[2][4][5][6] It is important to note that these values are derived from different studies and direct head-to-head comparisons under identical conditions are limited. Imatinib also demonstrates a very strong binding affinity to DDR1, with a dissociation constant (Kd) of 1.9 nM.[6]

Selectivity: The Critical Distinction

The most significant difference between these two inhibitors lies in their selectivity profile. This compound is a highly selective inhibitor, demonstrating a strong preference for DDR1 over the closely related DDR2 (IC50 of 1.9 µM for DDR2, representing a ~65-fold selectivity).[1] Kinome-wide scanning has confirmed that Ddr1-IN-1, a closely related analog, has a very clean selectivity profile with minimal off-target effects at concentrations sufficient to inhibit DDR1.[4][5]

In stark contrast, imatinib is a multi-targeted kinase inhibitor, initially developed as an inhibitor of BCR-ABL for the treatment of chronic myeloid leukemia.[3] It also potently inhibits other kinases such as c-Kit and PDGFR.[4] This broad activity profile can be a confounding factor in research settings, making it difficult to attribute observed cellular effects solely to the inhibition of DDR1. For studies aiming to dissect the specific roles of DDR1, the high selectivity of this compound is a distinct advantage.

Experimental Data Summary

Table 1: Inhibitory Potency against DDR1 and DDR2

InhibitorDDR1 IC50 (nM)DDR2 IC50 (nM)Reference(s)
This compound291900[1]
Imatinib4171[2]
Imatinib43Not Reported[3]

Note: IC50 values are from different studies and may not be directly comparable due to variations in assay conditions.

Table 2: Cellular Efficacy and Binding Affinity

InhibitorCellular EC50 (nM)Dissociation Constant (Kd) (nM)Reference(s)
DDR1-IN-1 (this compound analog)86Not Reported[4][5]
Imatinib211.9[2][6]

Experimental Protocols

Biochemical Kinase Activity Assay (LanthaScreen™)

This assay is used to determine the IC50 value of an inhibitor against purified kinase.

  • Reagents: Recombinant human DDR1 kinase domain, LanthaScreen™ Eu-anti-tag antibody, Alexa Fluor™ 647-labeled tracer, ATP, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Procedure: a. Prepare serial dilutions of the inhibitor (this compound or imatinib) in kinase buffer. b. In a 384-well plate, add the kinase and Eu-anti-tag antibody mixture. c. Add the inhibitor dilutions to the wells. d. Initiate the reaction by adding the tracer and ATP. e. Incubate the plate at room temperature for 1 hour. f. Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The TR-FRET signal is inversely proportional to the inhibitor concentration. IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Collagen-Induced DDR1 Autophosphorylation Assay in Cells

This cell-based assay measures the ability of an inhibitor to block DDR1 activation in a more physiological context.

  • Cell Culture: Use a cell line that expresses DDR1, such as U2OS or HT1080 cells. Cells can be engineered to overexpress DDR1 for a more robust signal.

  • Procedure: a. Seed cells in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells overnight to reduce basal kinase activity. c. Pre-treat the cells with various concentrations of the inhibitor (this compound or imatinib) for 1-2 hours. d. Stimulate the cells with collagen I (e.g., 20 µg/mL) for 90 minutes to 2 hours. e. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. f. Determine the protein concentration of the lysates. g. Perform Western blotting using antibodies against phospho-DDR1 (e.g., pY792) and total DDR1.

  • Data Analysis: Quantify the band intensities for phospho-DDR1 and total DDR1. The ratio of phospho-DDR1 to total DDR1 is calculated and plotted against the inhibitor concentration to determine the EC50 value.

Visualizing the Mechanism: DDR1 Signaling Pathway

The following diagram illustrates the central role of DDR1 in activating downstream signaling pathways, which can be blocked by inhibitors like this compound and imatinib.

DDR1_Signaling cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates PI3K PI3K DDR1->PI3K RAS RAS DDR1->RAS NFkB NF-κB DDR1->NFkB Inhibitor This compound / Imatinib Inhibitor->DDR1 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration NFkB->Survival

Caption: DDR1 signaling cascade and points of inhibition.

Experimental Workflow for Inhibitor Comparison

The following diagram outlines a typical workflow for comparing the efficacy of DDR1 inhibitors.

Experimental_Workflow Start Start: Select Inhibitors (this compound vs. Imatinib) BiochemAssay Biochemical Kinase Assay (Determine IC50) Start->BiochemAssay CellAssay Cell-Based Autophosphorylation Assay (Determine EC50) Start->CellAssay SelectivityAssay Kinome Selectivity Profiling Start->SelectivityAssay Conclusion Conclusion: Compare Potency, Selectivity, and Cellular Effects BiochemAssay->Conclusion DownstreamAssay Downstream Pathway Analysis (Western Blot for p-AKT, p-ERK) CellAssay->DownstreamAssay CellAssay->Conclusion SelectivityAssay->Conclusion FunctionalAssay Functional Assays (Migration, Proliferation) DownstreamAssay->FunctionalAssay FunctionalAssay->Conclusion

Caption: Workflow for comparing DDR1 inhibitors.

Conclusion

Both this compound and imatinib are valuable tools for studying DDR1 biology. The choice between them hinges on the specific research question.

  • For dissecting the precise functions of DDR1 with minimal off-target confounding factors, the highly selective this compound is the superior choice. Its targeted action ensures that observed effects can be more confidently attributed to the inhibition of DDR1.

  • Imatinib, while a potent DDR1 inhibitor, is better suited for studies where the combined inhibition of multiple kinases (including DDR1, BCR-ABL, c-Kit, and PDGFR) is desired, or for initial exploratory studies where a broader inhibitory profile might be informative. Researchers using imatinib to study DDR1 should be cautious in their interpretation of the data and consider complementary approaches, such as using more selective inhibitors or genetic knockdown, to validate their findings.

References

Benchmarking Ddr1-IN-4: A Comparative Guide to Novel DDR1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Discoidin Domain Receptor 1 (DDR1) inhibition is rapidly evolving, with new chemical entities demonstrating increased potency and selectivity. This guide provides a comparative analysis of the novel DDR1 inhibitor, Ddr1-IN-4, against other recently developed inhibitors. The data presented is intended to aid researchers in selecting the most appropriate tool compounds for their studies in oncology, fibrosis, and other DDR1-implicated diseases.

Performance Comparison of Novel DDR1 Inhibitors

The inhibitory activity of small molecule compounds against DDR1 is a critical parameter for their potential therapeutic application. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable novel DDR1 inhibitors. Lower IC50 values indicate higher potency.

InhibitorDDR1 IC50 (nM)DDR2 IC50 (nM)Selectivity (DDR2/DDR1)Reference
This compound (Compound 2.45) 291900~65.5x[1]
DDR1-IN-1105413~3.9x[2][3]
DDR1-IN-247145~3.1x[2][3]
Compound 446.16Not ReportedNot Reported
Compound 7165.0Not ReportedNot Reported
7rh6.8Not ReportedNot Reported[4]

Key Observations:

  • This compound emerges as a highly potent and selective inhibitor of DDR1, with an IC50 of 29 nM.[1] Its approximately 65.5-fold selectivity over the closely related DDR2 receptor is a significant advantage, minimizing potential off-target effects.

  • DDR1-IN-1 and DDR1-IN-2 are well-characterized inhibitors, with DDR1-IN-2 showing greater potency than DDR1-IN-1.[2][3] However, both exhibit lower selectivity for DDR1 over DDR2 compared to this compound.

  • Compound 4 , identified through a hybrid virtual screening approach, demonstrates potent DDR1 inhibition with an IC50 of 46.16 nM.

  • 7rh stands out as a particularly potent inhibitor with an IC50 of 6.8 nM.[4]

DDR1 Signaling Pathway and Inhibition

DDR1 is a receptor tyrosine kinase that is activated by collagen. Upon collagen binding, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling events that play crucial roles in cell adhesion, migration, proliferation, and extracellular matrix remodeling.[5] Dysregulation of the DDR1 signaling pathway is implicated in various diseases, including cancer and fibrosis.

DDR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling DDR1 DDR1 Autophosphorylation Autophosphorylation DDR1->Autophosphorylation leads to Collagen Collagen Collagen->DDR1 binds PI3K_Akt PI3K/Akt Pathway Autophosphorylation->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Autophosphorylation->MAPK_ERK STAT JAK/STAT Pathway Autophosphorylation->STAT NF_kB NF-κB Pathway Autophosphorylation->NF_kB Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) PI3K_Akt->Cellular_Responses MAPK_ERK->Cellular_Responses STAT->Cellular_Responses NF_kB->Cellular_Responses Inhibitor DDR1 Inhibitors (e.g., this compound) Inhibitor->Autophosphorylation inhibits Experimental_Workflow cluster_workflow Inhibitor Benchmarking Workflow A Compound Synthesis /Acquisition B Biochemical Kinase Assay (IC50 Determination) A->B C Cell-Based Autophosphorylation Assay (Cellular Potency) B->C D Kinase Selectivity Profiling (Off-Target Effects) C->D E Cellular Phenotypic Assays (e.g., Migration, Proliferation) C->E F In Vivo Efficacy Studies (Disease Models) E->F

References

Safety Operating Guide

Essential Guide to Ddr1-IN-4: Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the proper management of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling and disposal of Ddr1-IN-4, a potent and selective Discoidin Domain Receptor 1 (DDR1) inhibitor. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Chemical Properties of this compound

A clear understanding of a compound's properties is the first step in safe handling. Key quantitative data for this compound is summarized below.

PropertyValue
Molecular Formula C₂₃H₂₀BrF₃N₆O₃
Molecular Weight 565.34 g/mol
CAS Number 2125676-13-1
IC₅₀ for DDR1 29 nM[1][2]
IC₅₀ for DDR2 1.9 µM (1900 nM)[1][2]
Solubility Soluble in DMSO (200 mg/mL, 353.77 mM)[1]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[1]

Proper Disposal Procedures for this compound

As a research chemical, this compound must be disposed of in accordance with institutional, local, state, and federal regulations. The following step-by-step guide outlines the recommended disposal protocol.

Step 1: Consult Institutional Guidelines Before initiating any disposal process, consult your institution's Environmental Health and Safety (EHS) department. They will provide specific protocols and resources for chemical waste management that are compliant with all applicable regulations.

Step 2: Waste Segregation Properly segregate this compound waste. Do not mix it with non-hazardous or general laboratory waste.

  • Solid Waste: Collect unused or expired this compound powder, as well as any lab materials heavily contaminated with the solid compound (e.g., weighing boats, contaminated gloves), in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound (e.g., from experiments or stock solutions) should be collected in a designated, leak-proof, and shatter-resistant waste container. Ensure the container is compatible with the solvent used (e.g., DMSO).

Step 3: Labeling Clearly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The solvent used (if applicable, e.g., "DMSO")

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The principal investigator's name and laboratory contact information

Step 4: Storage of Waste Store the sealed and labeled waste containers in a designated, secure secondary containment area within the laboratory. This area should be away from drains, heat sources, and incompatible chemicals.

Step 5: Arrange for Pickup Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of chemical waste down the drain or in the regular trash.

DDR1 Signaling Pathway

DDR1 is a receptor tyrosine kinase that is activated by collagen.[3] Its activation triggers several downstream signaling pathways involved in cellular processes like proliferation, migration, and invasion.[4] The following diagram illustrates a simplified overview of the DDR1 signaling cascade.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds & Activates PI3K PI3K DDR1->PI3K MAPK MAPK DDR1->MAPK NFkB NF-κB DDR1->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Invasion Cell Invasion NFkB->Invasion Ddr1_IN_4 This compound Ddr1_IN_4->DDR1 Inhibits

Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While specific experimental protocols for this compound are highly dependent on the research application, a general protocol for assessing its in vitro efficacy is outlined below. This is based on methodologies used to characterize similar kinase inhibitors.[5]

In Vitro DDR1 Phosphorylation Inhibition Assay

  • Cell Culture: Culture cells overexpressing DDR1 (e.g., HT1080 cells) in appropriate media.[1]

  • Plating: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted inhibitor to the cells and incubate for a predetermined time (e.g., 1-2 hours).

  • Collagen Stimulation: To activate DDR1, add a solution of collagen to the wells and incubate for the desired time.

  • Cell Lysis: Aspirate the medium and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • ELISA or Western Blot: Analyze the cell lysates to determine the levels of phosphorylated DDR1 and total DDR1. An ELISA-based assay or Western blotting with specific antibodies can be used for this purpose.[5]

  • Data Analysis: Calculate the percentage of inhibition of DDR1 phosphorylation at each concentration of this compound and determine the IC₅₀ value.

References

Personal protective equipment for handling Ddr1-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ddr1-IN-4

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like this compound is paramount. This guide provides immediate safety, operational, and disposal information to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure.[1][2][3][4] The following personal protective equipment should be utilized:

  • Gloves: Two pairs of chemotherapy-grade gloves are recommended to provide a robust barrier against skin contact.[1]

  • Gown: A disposable gown that has been tested for resistance to hazardous drugs should be worn to protect against splashes and contamination of personal clothing.[1][2]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent accidental eye exposure.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator (such as an N95) should be used.[1]

Operational Plans

Storage and Handling: this compound is a potent inhibitor and should be handled with care in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to prevent inhalation of any dust or aerosols.[2] The compound in its solid form should be stored at -20°C for long-term stability (up to 3 years).[5] Stock solutions are best stored at -80°C and are stable for up to one year.[5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions into smaller, single-use volumes.[5] For short-term storage, solutions can be kept at 4°C for over a week.[5]

Preparation of Stock Solutions: To prepare a stock solution, the powdered compound should be dissolved in a suitable solvent, such as DMSO.[5] If the compound adheres to the vial, it is recommended to centrifuge the vial at 3000 rpm for a few minutes to collect all the powder at the bottom.[5] Sonication may be necessary to fully dissolve the compound.[5]

Disposal Plan

All disposable materials that come into contact with this compound, including gloves, gowns, and pipette tips, should be considered hazardous waste. These materials must be disposed of in accordance with institutional and local regulations for chemical waste. Unused compound and stock solutions should also be disposed of as hazardous chemical waste.

Quantitative Data Summary

ParameterValueSource
IC50 (DDR1) 29 nM[5][6][7]
IC50 (DDR2) 1.9 µM[5][6][7]
Storage (Powder) -20°C for 3 years[5]
Storage (Solvent) -80°C for 1 year[5]
Solubility in DMSO 200 mg/mL (353.77 mM)[5]

Experimental Protocol: Inhibition of DDR1 Phosphorylation in Cell Culture

This protocol provides a general workflow for assessing the inhibitory effect of this compound on DDR1 phosphorylation in a cell-based assay.

  • Cell Culture: Plate cells known to express DDR1 (e.g., HT1080 cells overexpressing DDR1) in appropriate culture vessels and grow to the desired confluency.[5]

  • Compound Preparation: Prepare a series of dilutions of this compound from a stock solution in culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

  • Collagen Stimulation: To induce DDR1 phosphorylation, stimulate the cells with its ligand, collagen (e.g., collagen I or collagen IV), at a predetermined concentration and for a specific duration.

  • Cell Lysis: Following stimulation, wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated DDR1 (p-DDR1) and total DDR1. Use an appropriate loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection and Analysis: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence) and quantify the band intensities. The level of DDR1 inhibition can be determined by calculating the ratio of p-DDR1 to total DDR1 for each treatment condition relative to the vehicle control.

G cluster_protocol Experimental Workflow: DDR1 Inhibition Assay plate_cells Plate DDR1-Expressing Cells prepare_compound Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_compound->treat_cells stimulate Stimulate with Collagen treat_cells->stimulate lyse_cells Lyse Cells stimulate->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein western_blot Western Blot for p-DDR1 & Total DDR1 quantify_protein->western_blot analyze Analyze Inhibition western_blot->analyze

Caption: Workflow for assessing this compound's inhibitory effect on DDR1 phosphorylation.

DDR1 Signaling Pathway Overview

DDR1 is a receptor tyrosine kinase that is activated by various types of collagen.[8] Upon collagen binding, DDR1 undergoes autophosphorylation, which initiates downstream signaling cascades.[9] These pathways are involved in regulating cellular processes such as proliferation, migration, and extracellular matrix remodeling.[9][10] Dysregulation of DDR1 signaling has been implicated in various diseases, including fibrosis and cancer.[9][11]

G cluster_pathway Simplified DDR1 Signaling Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds & Activates pDDR1 Phosphorylated DDR1 DDR1->pDDR1 Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) pDDR1->Downstream Initiates Response Cellular Responses (Proliferation, Migration, Fibrosis) Downstream->Response

Caption: Overview of collagen-induced DDR1 signaling activation and cellular outcomes.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ddr1-IN-4
Reactant of Route 2
Reactant of Route 2
Ddr1-IN-4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.